An In-depth Technical Guide to 3-Ethynyltetrahydro-2H-pyran: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties and stability of 3-ethynyltetrahydro-2H-pyran, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 3-ethynyltetrahydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its stability and reactivity, and presents a logical workflow for its synthesis and subsequent reactions.
Core Chemical Properties
3-Ethynyltetrahydro-2H-pyran, identified by the CAS number 1260667-24-0, is a colorless liquid at room temperature.[1] While extensive experimental data remains limited in publicly accessible literature, key properties have been reported by chemical suppliers and can be predicted based on its structure.
The primary stability concern for 3-ethynyltetrahydro-2H-pyran is its high flammability. It is classified as a highly flammable liquid and vapor (H225), necessitating storage and handling in a well-ventilated area away from ignition sources.[1] The tetrahydropyran ring is generally a stable saturated heterocycle. However, the presence of the terminal alkyne introduces specific reactivity.
General considerations for the stability of the pyran ring system indicate that while the saturated tetrahydropyran ring is stable, unsaturated 2H-pyrans can be prone to isomerization. The stability of substituted pyrans is influenced by the nature and position of the substituents.
Reactivity Profile
The reactivity of 3-ethynyltetrahydro-2H-pyran is dictated by its two primary functional groups: the tetrahydropyran ring and the terminal ethynyl group.
Tetrahydropyran Ring: The ether linkage within the tetrahydropyran ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.
Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, making this molecule a valuable building block in organic synthesis. Key reactions include:
Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a metal acetylide.
Hydration: In the presence of a mercury catalyst, the alkyne can undergo hydration to yield a methyl ketone.
Hydroboration-Oxidation: This two-step process can convert the terminal alkyne into an aldehyde.
Coupling Reactions: The ethynyl group can readily participate in various carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.
Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient formation of triazole linkages.
Logical Synthesis and Reaction Workflow
Caption: A plausible synthetic route to 3-ethynyltetrahydro-2H-pyran.
Potential Signaling Pathway Involvement and Experimental Workflow
Given its structural motifs, 3-ethynyltetrahydro-2H-pyran is a candidate for incorporation into larger molecules with potential biological activity. For instance, the tetrahydropyran ring is a common feature in many natural products and pharmaceuticals. The ethynyl group allows for its conjugation to other molecules of interest, such as peptides, probes, or drug scaffolds, via click chemistry. An experimental workflow to assess the utility of this compound in a drug discovery context could involve its conjugation to a known pharmacophore to probe a biological target.
Caption: Workflow for synthesizing and evaluating a probe molecule.
Spectroscopic Data Analysis of 3-ethynyltetrahydro-2H-pyran: A Technical Guide
Introduction This technical guide provides a detailed overview of the expected spectroscopic data for 3-ethynyltetrahydro-2H-pyran. Due to the absence of published experimental spectra for this specific compound in avail...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for 3-ethynyltetrahydro-2H-pyran. Due to the absence of published experimental spectra for this specific compound in available databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the well-established spectroscopic characteristics of the constituent functional groups: the tetrahydropyran ring and the terminal ethynyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features of this molecule.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 3-ethynyltetrahydro-2H-pyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-ethynyltetrahydro-2H-pyran are presented below.
¹H-NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethynyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple bond.
The carbon NMR spectrum will distinguish the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts.[3]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Fragmentation
The molecular ion peak (M⁺) for 3-ethynyltetrahydro-2H-pyran would be observed at m/z = 110.13. Key fragmentation pathways are expected to involve the tetrahydropyran ring and the ethynyl substituent.
Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[14][15] This could lead to the loss of the ethynyl group or cleavage of the ring.
Loss of the ethynyl proton: Terminal alkynes can exhibit a prominent M-1 peak due to the loss of the acidic acetylenic hydrogen.[16]
Ring cleavage: The tetrahydropyran ring can undergo fragmentation to produce various smaller ions.
Propargyl cation: Fragmentation at the bond alpha to the triple bond could generate a stable propargyl cation (m/z = 39).[16]
Experimental Protocols
The following are detailed, generic protocols for obtaining the spectroscopic data discussed above for a liquid organic compound like 3-ethynyltetrahydro-2H-pyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
Instrumentation: Place the NMR tube in the spectrometer's probe.
Data Acquisition:
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30-45 degree pulse angle is used with a relaxation delay of 1-2 seconds.
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons to be observed.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive phase.
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded.
Data Presentation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Synthesis and Purification of 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and pharmaceutical agents due to its favorable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of an ethynyl group at the 3-position of the THP ring provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. This guide details two primary proposed synthetic pathways for obtaining 3-ethynyltetrahydro-2H-pyran, along with methods for its purification.
Proposed Synthetic Methodologies
Two principal synthetic strategies are proposed for the synthesis of 3-ethynyltetrahydro-2H-pyran.
Method 1: Sonogashira Coupling of 3-Bromotetrahydro-2H-pyran with a Protected Acetylene
This approach involves a palladium- and copper-catalyzed cross-coupling reaction between a suitable 3-halotetrahydropyran (e.g., 3-bromotetrahydro-2H-pyran) and a protected acetylene, such as ethynyltrimethylsilane. This is followed by a deprotection step to yield the terminal alkyne.[1][2]
Method 2: Ethynylation of Tetrahydropyran-3-one followed by Reduction
This two-step sequence begins with the nucleophilic addition of an acetylide anion (e.g., from lithium acetylide) to tetrahydropyran-3-one, forming a tertiary propargyl alcohol. Subsequent reduction of the hydroxyl group would afford the target compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of 3-ethynyltetrahydro-2H-pyran based on the proposed methodologies.
Method 1: Sonogashira Coupling Approach
Step 1: Synthesis of 3-(Trimethylsilylethynyl)tetrahydro-2H-pyran
Reaction Scheme:
Step 2: Deprotection to 3-Ethynyltetrahydro-2H-pyran
Reaction Scheme:
Procedure:
The crude 3-(trimethylsilylethynyl)tetrahydro-2H-pyran from the previous step is dissolved in a mixture of methanol and THF (1:1 v/v). Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. [3]The reaction is monitored by TLC until complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
Method 2: Ethynylation of Tetrahydropyran-3-one
Step 1: Synthesis of 3-Ethynyl-3-hydroxytetrahydro-2H-pyran
Reaction Scheme:
Procedure:
A solution of lithium acetylide-ethylenediamine complex (1.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of tetrahydropyran-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Step 2: Reduction of 3-Ethynyl-3-hydroxytetrahydro-2H-pyran
Procedure (Illustrative - requires optimization):
A solution of the crude 3-ethynyl-3-hydroxytetrahydro-2H-pyran in a suitable solvent is treated with a reducing agent capable of reducing a tertiary alcohol adjacent to an alkyne, such as a silane-based reducing system in the presence of a Lewis acid. The specific conditions (reagents, temperature, and reaction time) would need to be optimized for this particular substrate.
Purification Methods
The crude 3-ethynyltetrahydro-2H-pyran obtained from either synthetic route will likely require purification to achieve the desired level of purity for subsequent applications.
Column Chromatography: This is the most common and effective method for purifying the target compound.
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for analogous reactions and would require experimental verification.
Table 1: Hypothetical Data for Sonogashira Coupling Route
Logical Workflow for Synthesis via Sonogashira Coupling
Caption: Workflow for the synthesis of 3-ethynyltetrahydro-2H-pyran via Sonogashira coupling.
Signaling Pathway for Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of 3-ethynyltetrahydro-2H-pyran, a key intermediate for pharmaceutical research and development. While direct literature precedents are scarce, the outlined methodologies, based on the robust and well-understood Sonogashira coupling and ketone ethynylation reactions, offer viable and logical pathways to the target molecule. The provided hypothetical protocols, quantitative data, and process visualizations are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related compounds. Experimental validation and optimization of the proposed methods are encouraged to establish definitive procedures.
An In-Depth Technical Guide to the Isomers of Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of an ethynyl group onto the THP ring creates a versatile set of building blocks—ethynyltetrahydro-2H-pyrans—with significant potential for the synthesis of novel therapeutics. The terminal alkyne functionality serves as a valuable handle for a variety of chemical transformations, including click chemistry, Sonogashira couplings, and nucleophilic additions, enabling the facile construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the known isomers of ethynyltetrahydro-2H-pyran, focusing on their synthesis, physicochemical characteristics, and biological relevance, particularly in the context of drug discovery.
Positional Isomers and Stereoisomerism
The ethynyl group can be positioned at the 2, 3, or 4-position of the tetrahydropyran ring, giving rise to three constitutional isomers: 2-ethynyltetrahydro-2H-pyran, 3-ethynyltetrahydro-2H-pyran, and 4-ethynyltetrahydro-2H-pyran. Furthermore, the chiral nature of the tetrahydropyran ring in the 2- and 3-substituted isomers, and the potential for cis/trans isomerism in the 2, 3, and 4-substituted derivatives, leads to a number of possible stereoisomers for each positional isomer. The stereochemistry of these molecules can significantly influence their biological activity and pharmacokinetic properties.
Synthesis of Ethynyltetrahydro-2H-pyran Isomers
The synthesis of ethynyltetrahydro-2H-pyran isomers can be achieved through various strategies, primarily involving the construction of the tetrahydropyran ring followed by the introduction of the ethynyl group, or the cyclization of a precursor already containing the alkyne moiety.
Synthesis of 4-Ethynyltetrahydro-2H-pyran
4-Ethynyltetrahydro-2H-pyran is a key intermediate in the synthesis of aminopyrazine derivatives that act as PI3k-γ inhibitors.[1][2] A common synthetic approach involves the use of a Prins-type cyclization.
Experimental Protocol: Prins Cyclization for 4-Substituted Tetrahydropyrans
A general procedure for a Prins-type cyclization to form a 4-substituted tetrahydropyran ring is as follows:
Reaction Setup: To a solution of a homoallylic alcohol in a suitable solvent (e.g., dichloromethane), an aldehyde is added.
Catalyst Addition: A Lewis acid or Brønsted acid catalyst (e.g., InCl₃, SnCl₄, or a sulfonic acid) is introduced to the reaction mixture, often at reduced temperatures to control reactivity.
Reaction Progression: The reaction is stirred at the appropriate temperature for a period ranging from a few hours to overnight, monitored by techniques such as thin-layer chromatography (TLC).
Work-up: The reaction is quenched, typically with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent.
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-substituted tetrahydropyran.
Note: This is a general protocol and specific conditions may vary depending on the substrates and catalyst used.
A logical workflow for a generic synthesis of a substituted tetrahydropyran is depicted below.
Caption: General workflow for the synthesis of substituted tetrahydropyrans.
Synthesis of 2-Ethynyltetrahydro-2H-pyran Derivatives
A synthetic route to a derivative, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, has been reported, which can be adapted for the synthesis of the parent compound. This method involves the reaction of a ketone with an ethynyl Grignard reagent followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
Grignard Reaction: To a solution of 6-methylhept-5-en-2-one in dry tetrahydrofuran (THF) at -70 °C, ethynylmagnesium bromide is added. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
Cyclization: The reaction mixture is then treated with a mixture of formic acid and water and heated at reflux for 30 minutes to induce cyclization.
Work-up and Purification: Standard aqueous work-up and purification by chromatography yield the desired 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran.
Synthesis of 3-Ethynyltetrahydro-2H-pyran
While specific protocols for the direct synthesis of 3-ethynyltetrahydro-2H-pyran are less commonly reported, its synthesis can be envisioned through the modification of a pre-formed tetrahydropyran ring containing a suitable functional group at the 3-position that can be converted to an ethynyl group. For instance, a ketone at the 3-position could be converted to the alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation.
Physicochemical Characteristics
The physical and spectral properties of the ethynyltetrahydro-2H-pyran isomers are crucial for their characterization and for predicting their behavior in various applications.
Property
2-Ethynyltetrahydro-2H-pyran
3-Ethynyltetrahydro-2H-pyran
4-Ethynyltetrahydro-2H-pyran
Molecular Formula
C₇H₁₀O
C₇H₁₀O
C₇H₁₀O
Molecular Weight
110.15 g/mol
110.15 g/mol
110.15 g/mol
CAS Number
Not readily available
1260667-24-0
1202245-65-5
Boiling Point
Data not available
Data not available
~138.1 ± 29.0 °C
Density
Data not available
Data not available
~0.93 ± 0.1 g/cm³
Appearance
Likely a colorless oil
Likely a colorless oil
Colorless oil
Spectroscopic Data:
¹H NMR: The proton NMR spectra of these isomers would show characteristic signals for the tetrahydropyran ring protons, typically in the range of 1.5-4.0 ppm. The ethynyl proton would appear as a singlet around 2.0-3.0 ppm. The chemical shifts and coupling constants of the ring protons would be indicative of the substitution pattern and the stereochemistry.
¹³C NMR: The carbon NMR spectra would display signals for the tetrahydropyran ring carbons, with the carbons attached to the oxygen atom appearing further downfield. The two sp-hybridized carbons of the ethynyl group would resonate in the range of 70-90 ppm.
IR Spectroscopy: The infrared spectra would be characterized by a strong C-O stretching band for the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹). A sharp, weak absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne, and a weak to medium absorption around 2100-2140 cm⁻¹ would correspond to the C≡C stretch.
Biological Activity and Drug Development Applications
The tetrahydropyran motif is a key component in numerous biologically active molecules. The ethynyl-substituted tetrahydropyrans, particularly the 4-ethynyl isomer, have gained prominence as valuable building blocks in drug discovery.
Inhibition of PI3K-γ
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and inflammatory diseases. The γ-isoform of PI3K (PI3Kγ) is primarily expressed in hematopoietic cells and plays a critical role in the inflammatory response. Consequently, selective inhibitors of PI3Kγ are being actively pursued as potential therapeutic agents for various inflammatory and autoimmune diseases, as well as for certain cancers.[1]
4-Ethynyltetrahydro-2H-pyran has been utilized as a key building block in the synthesis of potent and selective PI3Kγ inhibitors. The tetrahydropyran ring can provide a rigid scaffold that orients other functional groups for optimal binding to the active site of the enzyme. The ethynyl group serves as a versatile handle to introduce other moieties that can enhance binding affinity and selectivity.
The PI3K/AKT/mTOR signaling pathway is a complex network of protein interactions. A simplified representation of this pathway and the role of PI3K inhibitors is shown below.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
The biological activities of the 2-ethynyl and 3-ethynyl isomers of tetrahydropyran have not been extensively reported in the literature. Further research is warranted to explore their potential as pharmacological agents or as building blocks for the synthesis of new bioactive compounds.
Conclusion
The isomers of ethynyltetrahydro-2H-pyran represent a valuable class of heterocyclic building blocks with significant potential in organic synthesis and medicinal chemistry. The 4-ethynyl isomer has already demonstrated its utility in the development of selective PI3Kγ inhibitors, highlighting the importance of the tetrahydropyran scaffold in designing targeted therapies. While the synthesis and biological activities of the 2- and 3-ethynyl isomers are less explored, they hold promise for the discovery of novel bioactive molecules. Further investigation into the stereoselective synthesis of all isomers and a comprehensive evaluation of their biological profiles will undoubtedly open new avenues in drug discovery and development. This guide serves as a foundational resource for researchers interested in harnessing the potential of these versatile chemical entities.
An In-depth Technical Guide on the Safety and Handling of 3-Ethynyltetrahydro-2H-pyran
Disclaimer: Limited specific safety and toxicological data is available for 3-ethynyltetrahydro-2H-pyran. This guide is compiled from information on its positional isomer, 4-ethynyltetrahydro-2H-pyran, and general safety...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Limited specific safety and toxicological data is available for 3-ethynyltetrahydro-2H-pyran. This guide is compiled from information on its positional isomer, 4-ethynyltetrahydro-2H-pyran, and general safety protocols for terminal alkynes and tetrahydropyran derivatives. It is imperative that this compound be handled with caution by trained professionals in a controlled laboratory setting.
This technical guide provides a comprehensive overview of the known and anticipated safety and handling precautions for 3-ethynyltetrahydro-2H-pyran, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Property
Value (for 4-ethynyltetrahydro-2H-pyran)
Molecular Formula
C₇H₁₀O
Molecular Weight
110.15 g/mol
Appearance
Colorless oil
Boiling Point
138.1 ± 29.0 °C (Predicted)
Density
0.93 ± 0.1 g/cm³ (Predicted)
Solubility
Sparingly soluble in Chloroform
Hazard Identification and Classification
Based on the available information for the isomeric 4-ethynyltetrahydro-2H-pyran, the primary acute hazard is significant toxicity if swallowed.
GHS Hazard Statements:
H301: Toxic if swallowed.
Precautionary Statements:
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P321: Specific treatment (see supplemental first aid instructions on this label).
P330: Rinse mouth.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.
Due to the presence of the tetrahydropyran ring and the terminal alkyne group, other potential hazards that should be considered include:
Flammability: Tetrahydropyran derivatives can be flammable. Keep away from heat, sparks, and open flames.
Peroxide Formation: Ethers like tetrahydropyran can form explosive peroxides upon exposure to air and light.
Skin and Eye Irritation: Many organic chemicals can cause irritation upon contact with skin or eyes.
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
Experimental Protocols: Safe Handling and Storage
The following protocols are recommended for handling 3-ethynyltetrahydro-2H-pyran in a laboratory setting.
3.1 Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of vapors is high, a respirator may be necessary.
3.2 Handling
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Avoid contact with skin, eyes, and clothing.
Keep away from sources of ignition.
Ground all equipment when transferring solvents to prevent static discharge.
Do not eat, drink, or smoke in the work area.
Wash hands thoroughly after handling.
3.3 Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.
The recommended storage temperature for 4-ethynyltetrahydro-2H-pyran is 2-8°C. A similar storage condition is advised for the 3-ethynyl isomer.
Protect from light and air to prevent peroxide formation.
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
If Swallowed: Immediately call a poison control center or seek medical attention. Rinse mouth with water. Do not induce vomiting.
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Logical Workflow for Handling and Risk Assessment
The following diagram illustrates a logical workflow for the safe handling and risk assessment of 3-ethynyltetrahydro-2H-pyran.
Caption: Risk Assessment and Handling Workflow for 3-ethynyltetrahydro-2H-pyran.
Exploratory
An In-depth Technical Guide on the Solubility of 3-ethynyltetrahydro-2H-pyran in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available quantitative solubility data for 3-ethynyltetrahydro-2H-pyran is limited. This guide provides a predictive...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 3-ethynyltetrahydro-2H-pyran is limited. This guide provides a predictive assessment based on chemical principles and offers a generalized experimental protocol for its determination. Information on the closely related isomer, 4-ethynyltetrahydro-2H-pyran, is included for reference where available.
Predicted Solubility Profile
3-ethynyltetrahydro-2H-pyran is a molecule possessing both polar and non-polar characteristics. Its structure contains a polar ether functional group within the tetrahydropyran ring, which can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. The molecule also features a non-polar hydrocarbon backbone and an ethynyl group, contributing to its non-polar character.
The solubility of this compound in various organic solvents is dictated by the principle of "like dissolves like."
Polar Aprotic Solvents: Due to the presence of the polar ether group, 3-ethynyltetrahydro-2H-pyran is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the solute.
Non-Polar Solvents: The hydrocarbon portion of the molecule suggests at least partial solubility in non-polar solvents like hexane, toluene, and dichloromethane.
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) is also anticipated, as these solvents can interact with the ether oxygen.
Aqueous Solubility: The compound is expected to have low solubility in water due to its significant non-polar hydrocarbon structure.
For a structural isomer, 4-ethynyltetrahydro-2H-pyran , limited solubility data is available, which may provide some insight into the expected behavior of the 3-ethynyl isomer.
Table 1: Qualitative Solubility of 4-ethynyltetrahydro-2H-pyran
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a compound like 3-ethynyltetrahydro-2H-pyran in an organic solvent. This method is a common and reliable approach for obtaining quantitative solubility data.[2][3][4]
Objective: To determine the concentration of a saturated solution of 3-ethynyltetrahydro-2H-pyran in a selected organic solvent at a specific temperature.
Materials:
3-ethynyltetrahydro-2H-pyran
Selected organic solvent(s)
Analytical balance
Vials with screw caps
Temperature-controlled shaker or water bath
Syringe filters (e.g., 0.22 µm PTFE)
Pre-weighed evaporation dishes or vials
Pipettes
Oven or vacuum desiccator
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 3-ethynyltetrahydro-2H-pyran to a vial containing a known volume of the chosen organic solvent. An excess of the solute is necessary to ensure that a saturated solution is formed.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
Sample Collection and Filtration:
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, avoiding any undissolved solid.
Dispense the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any suspended microcrystals.
Solvent Evaporation:
Place the evaporation dish containing the filtered saturated solution into an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a vacuum desiccator can be used to evaporate the solvent under reduced pressure.
Continue the evaporation process until all the solvent has been removed and a constant weight of the solute is achieved.
Calculation of Solubility:
Weigh the evaporation dish containing the dried solute.
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.
The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (mL)) * 100
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethynyltetrahydro-2H-pyran
This technical guide provides a detailed analysis of the theoretical mass spectrometry fragmentation pattern of 3-ethynyltetrahydro-2H-pyran. The content is tailored for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a detailed analysis of the theoretical mass spectrometry fragmentation pattern of 3-ethynyltetrahydro-2H-pyran. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior under electron ionization. This document outlines predicted fragmentation pathways, presents hypothetical quantitative data, and includes a detailed experimental protocol for acquiring a mass spectrum.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of 3-ethynyltetrahydro-2H-pyran is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the cyclic ether and the ethynyl substituent. Under electron ionization (EI), the molecule will form a molecular ion (M+•), which will then undergo a series of cleavage reactions to produce various fragment ions.
The fragmentation of cyclic ethers is a well-studied area, with common mechanisms including alpha-cleavage, inductive cleavage, and ring-opening reactions.[1][2][3] For 3-ethynyltetrahydro-2H-pyran, the initial ionization is likely to occur on the oxygen atom due to its non-bonding electrons.[4][5]
The primary fragmentation pathways are predicted to be:
Alpha-Cleavage: This is a common fragmentation pathway for ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[3][5] In the case of 3-ethynyltetrahydro-2H-pyran, this could lead to the loss of a hydrogen atom from C2 or C6, or more significantly, the opening of the pyran ring.
Loss of the Ethynyl Group: The bond connecting the ethynyl group to the tetrahydropyran ring may cleave, leading to the loss of a C2H radical (m/z 25) or a neutral acetylene molecule (C2H2, m/z 26).
Ring Cleavage: The tetrahydropyran ring can undergo fragmentation through various pathways.[6] This can involve the loss of small neutral molecules such as ethylene (C2H4, m/z 28) or formaldehyde (CH2O, m/z 30).
Retro-Diels-Alder (RDA) Reaction: While less common for saturated rings, a rearrangement followed by an RDA-type reaction could occur, leading to the formation of smaller, stable fragments.[7]
Based on these principles, a set of plausible fragment ions can be predicted. The relative abundance of these ions will depend on their stability.
Quantitative Data
The following table summarizes the predicted major fragment ions for 3-ethynyltetrahydro-2H-pyran and their hypothetical relative abundances. This data is theoretical and should be confirmed by experimental analysis.
m/z
Proposed Fragment Ion
Proposed Structure
Predicted Relative Abundance
124
[C7H12O]+• (Molecular Ion)
3-ethynyltetrahydro-2H-pyran
Low
99
[C6H11O]+
Loss of C2H
Moderate
98
[C6H10O]+•
Loss of C2H2
Moderate to High
85
[C5H9O]+
Ring fragmentation
High
69
[C4H5O]+
Further fragmentation
Moderate
57
[C4H9]+
Alkyl fragment
Moderate
43
[C3H7]+ or [C2H3O]+
Alkyl or oxygen-containing fragment
High
39
[C3H3]+
Propargyl cation
Moderate
Experimental Protocols
A detailed methodology for the analysis of 3-ethynyltetrahydro-2H-pyran by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 3-ethynyltetrahydro-2H-pyran in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Perform a serial dilution to obtain a final concentration of 10 µg/mL for analysis.
Gas Chromatography (GC) Conditions:
Instrument: Agilent 7890B GC system or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Temperature: 250°C.
Injection Mode: Splitless (or split 10:1 for more concentrated samples).
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: 5 minutes at 280°C.
Mass Spectrometry (MS) Conditions:
Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 35-350.
Scan Speed: 2 scans/second.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Transfer Line Temperature: 280°C.
Data Analysis:
The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to 3-ethynyltetrahydro-2H-pyran should be extracted and compared with a spectral library (if available) or interpreted based on the fundamental principles of mass spectral fragmentation.
Visualizations
The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow.
Caption: Predicted fragmentation pathway of 3-ethynyltetrahydro-2H-pyran.
Caption: Experimental workflow for GC-MS analysis.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments for 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyltetrahydro-2H-pyra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyltetrahydro-2H-pyran. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages fundamental NMR principles and data from analogous structures to present a robust and well-reasoned assignment of its spectral features. This information is crucial for the characterization and structural elucidation of substituted tetrahydropyran derivatives, which are significant scaffolds in medicinal chemistry and drug development.
Chemical Structure and Numbering
The unambiguous assignment of NMR signals requires a clear and consistent numbering scheme for the atoms in the 3-ethynyltetrahydro-2H-pyran molecule. The structure and adopted numbering convention are presented below.
Protocols & Analytical Methods
Method
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 3-ethynyltetrahydro-2H-pyran. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties. Its combination with the versatile 1,2,3-triazole ring, formed via the robust and efficient CuAAC "click" reaction, offers a powerful strategy for the rapid synthesis of diverse molecular entities with potential applications in drug discovery and chemical biology.[1][2]
Application Notes
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the construction of complex molecules.[3] The incorporation of the 3-ethynyltetrahydro-2H-pyran scaffold via CuAAC can impart desirable physicochemical properties to the resulting triazole products, such as improved solubility and metabolic stability, which are crucial for the development of new therapeutic agents.
The resulting 1,2,3-triazole-linked tetrahydropyran derivatives are of significant interest in medicinal chemistry. Triazoles themselves are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5][6] Similarly, tetrahydropyran-containing molecules have shown promise in various therapeutic areas.[7] The combination of these two pharmacophores through a stable triazole linkage can lead to novel compounds with enhanced or unique biological activities.
Potential Therapeutic Applications:
Anticancer Agents: The triazole moiety is a key component in several anticancer drugs.[5][6] Hybrid molecules incorporating the THP scaffold could be explored for their potential to inhibit cancer cell proliferation or to target specific pathways involved in tumorigenesis.
Antimicrobial Agents: Both triazoles and various heterocyclic structures derived from pyrans have demonstrated antimicrobial activity. The synthesized compounds could be screened against a panel of bacterial and fungal strains to identify new anti-infective leads.[1][7]
Antiviral Agents: Triazole derivatives have been investigated for their antiviral efficacy.[1][8] The THP-triazole hybrids could be evaluated as potential inhibitors of viral replication or entry.
Below is a hypothetical signaling pathway that could be targeted by a bioactive molecule containing a tetrahydropyran-triazole scaffold.
Hypothetical modulation of a signaling pathway by a THP-triazole compound.
Experimental Protocols
Due to the limited specific published data on the CuAAC reaction of 3-ethynyltetrahydro-2H-pyran, the following is a representative protocol based on well-established procedures for copper-catalyzed click chemistry.[9][10][11] This protocol uses benzyl azide as a model azide. Researchers should optimize the conditions for their specific azide substrate.
General Experimental Workflow
A generalized workflow for the CuAAC reaction and product purification.
Protocol: Synthesis of 1-(Benzyl)-4-(tetrahydro-2H-pyran-3-yl)-1H-1,2,3-triazole
Materials:
3-Ethynyltetrahydro-2H-pyran
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate (NaAsc)
tert-Butanol (t-BuOH)
Water (deionized)
Dichloromethane (DCM)
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethynyltetrahydro-2H-pyran (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the alkyne).
Catalyst and Reducing Agent Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(benzyl)-4-(tetrahydro-2H-pyran-3-yl)-1H-1,2,3-triazole.
Data Presentation
The following tables summarize typical reaction conditions and the scope of azide partners for general CuAAC reactions, which can serve as a starting point for the optimization of reactions with 3-ethynyltetrahydro-2H-pyran.
Application Notes and Protocols for Bioconjugation using 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals Introduction Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linkage of molecules to impart novel functi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linkage of molecules to impart novel functionalities to biomolecules such as proteins, antibodies, and nucleic acids. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for bioconjugation due to its high yield, specificity, and biocompatibility under mild aqueous conditions.[1][2]
This document provides detailed protocols for the use of 3-ethynyltetrahydro-2H-pyran, a readily accessible and stable alkyne-containing building block, in bioconjugation reactions. The tetrahydropyran (THP) moiety can enhance solubility and provides a biocompatible scaffold. The terminal alkyne group allows for efficient conjugation to azide-modified biomolecules via CuAAC, forming a stable triazole linkage. These protocols are intended for researchers in academia and industry engaged in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functionalized biomaterials.
Principle of the Method
The core of this protocol is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction involves the [3+2] cycloaddition between the terminal alkyne of 3-ethynyltetrahydro-2H-pyran and an azide-functionalized biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][4] To enhance reaction efficiency and minimize potential damage to the biomolecule from reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[1][3]
An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes a strained cyclooctyne instead of a terminal alkyne, obviating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems.[5][][7] While 3-ethynyltetrahydro-2H-pyran is not directly applicable to SPAAC, understanding this alternative is crucial for selecting the appropriate bioconjugation strategy.
Data Presentation
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against concerns about copper cytotoxicity. The following table summarizes key quantitative parameters for these two methods.
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Preparation of Reagents:
Dissolve 3-ethynyltetrahydro-2H-pyran in DMSO to prepare a 10 mM stock solution.
Prepare a fresh 100 mM solution of sodium ascorbate in water.
Prepare a premixed catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9] Allow this solution to stand for a few minutes.
Conjugation Reaction:
In a microcentrifuge tube, combine the azide-modified antibody solution with the 3-ethynyltetrahydro-2H-pyran stock solution. The final concentration of the antibody is typically in the low micromolar range, and a 5- to 20-fold molar excess of the alkyne is recommended.
Add the premixed Cu(I)/THPTA catalyst solution to the reaction mixture. A final copper concentration of 0.1 to 1 mM is generally sufficient.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
Purification of the Bioconjugate:
Following incubation, purify the resulting bioconjugate to remove unreacted 3-ethynyltetrahydro-2H-pyran, copper catalyst, and other small molecules.
Size-exclusion chromatography (SEC) is a commonly used method for purifying antibody conjugates.
Alternatively, dialysis or buffer exchange using centrifugal filters can be employed.
Characterization of the Bioconjugate:
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.[10] A shift in the band corresponding to the antibody will indicate successful conjugation.
Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the precise molecular weight of the conjugate and to calculate the degree of labeling (DOL), which is the average number of 3-ethynyltetrahydro-2H-pyran molecules conjugated per antibody.[11][12]
UV-Vis Spectroscopy: If a chromophore is introduced, UV-Vis spectroscopy can be used to estimate the DOL.
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using CuAAC.
Caption: Logical relationship of bioconjugation components and applications.
Application Notes and Protocols: The Use of 3-Ethynyltetrahydro-2H-pyran in the Development of Potent and Selective PI3Kγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the strategic use of the novel building block, 3-ethynyltetrahydro-2H-pyran, in the design and s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the novel building block, 3-ethynyltetrahydro-2H-pyran, in the design and synthesis of selective Phosphoinositide 3-Kinase γ (PI3Kγ) inhibitors. Detailed protocols for the biochemical and cellular characterization of these inhibitors are also provided.
Introduction
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3K family consists of four isoforms (α, β, δ, and γ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[1] PI3Kγ, in particular, is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and chronic inflammation.[1]
A significant challenge in the development of PI3Kγ inhibitors is achieving high selectivity over other class I isoforms due to the highly conserved nature of the ATP-binding site.[2] Recent advancements in medicinal chemistry have highlighted the importance of exploiting subtle structural differences within this site to engineer isoform-selective inhibitors. One successful strategy has been the incorporation of alkynyl moieties, which can form specific interactions that favor binding to PI3Kγ over other isoforms.[1] For instance, the highly selective PI3Kγ inhibitor IPI-549 features an 8-alkynyl substitution that dramatically enhances its selectivity over PI3Kδ.[1]
This document outlines the rationale and application of a novel building block, 3-ethynyltetrahydro-2H-pyran , for the development of next-generation PI3Kγ inhibitors. This moiety combines the selectivity-enhancing properties of an ethynyl group with the favorable physicochemical properties often associated with the tetrahydropyran (THP) scaffold. The THP ring can improve aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase hinge region.[3]
Signaling Pathway and Experimental Workflow
To understand the context of PI3Kγ inhibition, it is crucial to visualize its role in the canonical PI3K signaling pathway and the general workflow for inhibitor testing.
PI3Kγ Signaling Pathway
Inhibitor Development Workflow
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3Kγ activity.
Materials:
PI3Kγ enzyme (recombinant)
Lipid substrate (e.g., PIP2:PS)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (e.g., those containing the 3-ethynyltetrahydro-2H-pyran moiety)
White, opaque 96- or 384-well plates
Protocol:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
Kinase Reaction Setup:
In each well of a white assay plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).
Add 2.5 µL of a 2X kinase/substrate mix (containing PI3Kγ enzyme and PIP2:PS lipid substrate in kinase reaction buffer).
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
Incubate the plate at room temperature for 60 minutes.
ADP-Glo™ Reagent Addition:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition:
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and generates a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by PI3Kγ.
Materials:
PI3Kγ enzyme (recombinant)
Fluorescein-labeled lipid substrate
ATP
LanthaScreen™ Tb-anti-pAKT substrate antibody (or similar phospho-specific antibody)
TR-FRET Dilution Buffer
EDTA (to stop the reaction)
Test compounds
Low-volume, black 384-well plates
Protocol:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
Kinase Reaction:
Add 2.5 µL of the test compound or DMSO to the wells of a 384-well plate.
Add 5 µL of a 2X solution of PI3Kγ enzyme and the fluorescein-labeled substrate in kinase reaction buffer.
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
Incubate at room temperature for 60 minutes.
Detection:
Add 10 µL of a solution containing Tb-labeled antibody and EDTA in TR-FRET dilution buffer to stop the reaction and begin detection.
Incubate at room temperature for at least 60 minutes to allow for antibody binding.
Data Acquisition:
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Cell-Based Assay: THP-1 AKT Phosphorylation Assay
This assay measures the ability of a compound to inhibit PI3Kγ-mediated phosphorylation of AKT at Serine 473 in a relevant human monocytic cell line (THP-1).
Materials:
THP-1 cells (human monocytic cell line)
RPMI-1640 medium supplemented with FBS and 2-mercaptoethanol
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, depending on the specific protocol)
Chemoattractant (e.g., C5a or fMLP) to stimulate the PI3Kγ pathway
Test compounds
Lysis buffer
Antibodies for Western blotting or ELISA (e.g., anti-phospho-AKT (Ser473) and anti-total AKT)
Protocol:
Cell Culture and Plating:
Culture THP-1 cells according to standard protocols.
Plate the cells in a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/mL) and serum-starve overnight.
Compound Treatment:
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
Pathway Stimulation:
Stimulate the PI3Kγ pathway by adding a chemoattractant (e.g., C5a) for a short period (e.g., 5-10 minutes).
Cell Lysis:
Terminate the stimulation by placing the plate on ice and aspirating the medium.
Add lysis buffer to each well and incubate on ice to prepare cell lysates.
Detection of p-AKT:
The levels of phosphorylated AKT (Ser473) and total AKT can be quantified using various methods, such as:
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
ELISA or AlphaLISA: Use a plate-based immunoassay for higher throughput quantification.
Data Analysis:
Normalize the phospho-AKT signal to the total AKT signal.
Calculate the percent inhibition of AKT phosphorylation for each compound concentration and determine the cellular IC50 value.
Data Presentation: PI3Kγ Inhibitor Activity and Selectivity
The following tables present representative data for known PI3Kγ inhibitors, providing a benchmark for evaluating novel compounds incorporating the 3-ethynyltetrahydro-2H-pyran moiety.
Note: The data presented are for illustrative purposes and are compiled from various sources. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.
Conclusion
The strategic incorporation of the 3-ethynyltetrahydro-2H-pyran building block presents a promising avenue for the development of novel, potent, and highly selective PI3Kγ inhibitors. The ethynyl group is poised to exploit the known selectivity pocket in PI3Kγ, while the tetrahydropyran ring can confer favorable drug-like properties. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of such compounds, from initial biochemical screening to cellular target engagement. By leveraging this rational design approach and rigorous experimental validation, researchers can accelerate the discovery of next-generation PI3Kγ-targeted therapeutics.
Application Notes & Protocols: 3-Ethynyltetrahydro-2H-pyran as a Linker in Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals. Note to the Reader: Extensive literature searches for the specific application of 3-ethynyltetrahydro-2H-pyran as a linker in bioorthogonal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches for the specific application of 3-ethynyltetrahydro-2H-pyran as a linker in bioorthogonal chemistry did not yield any specific experimental data, protocols, or publications detailing its use in this context. While the compound is commercially available, its role as a bioorthogonal linker appears to be undocumented in scientific literature. Therefore, this document provides a general overview of the principles and protocols for using terminal alkyne linkers in bioorthogonal chemistry, which would be applicable to 3-ethynyltetrahydro-2H-pyran should a researcher choose to explore its potential. The provided protocols are based on well-established procedures for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction to Bioorthogonal Chemistry and Terminal Alkynes
Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[3][4] A cornerstone of bioorthogonal chemistry is the "click reaction," a term coined by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and simple to perform.[5][6]
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[3][7][8] This reaction is exceptionally reliable and is widely used for bioconjugation, the process of covalently linking molecules.[9][10]
Terminal alkynes, such as the ethynyl group on 3-ethynyltetrahydro-2H-pyran, serve as one of the key functional groups, or "handles," in these reactions. When incorporated into a linker molecule, this alkyne can be used to attach probes, drugs, or other molecules of interest to a biomolecule that has been tagged with a complementary azide group. The tetrahydropyran (THP) ring is a common structural motif in medicinal chemistry and could potentially offer favorable solubility and pharmacokinetic properties to a linker.
The CuAAC reaction is the gold standard for many bioconjugation applications due to its rapid kinetics and high specificity.[5] The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source (like copper(II) sulfate) and a reducing agent (like sodium ascorbate).[11][12] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency in aqueous environments.[11][13]
For applications in living cells where the toxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[1] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without the need for a catalyst.[9] While 3-ethynyltetrahydro-2H-pyran is not a strained alkyne, it is important to be aware of this complementary bioorthogonal reaction.
Hypothetical Application Workflow
The following diagram illustrates a general workflow for using a terminal alkyne linker like 3-ethynyltetrahydro-2H-pyran to conjugate a molecule of interest (e.g., a fluorescent dye) to a biomolecule (e.g., a protein).
Experimental Protocols
The following are general protocols for performing CuAAC reactions for bioconjugation. These should be optimized for the specific biomolecule and linker-probe being used.
General Protocol for Labeling Proteins with an Alkyne-Functionalized Probe
This protocol is adapted from established methods for CuAAC on biomolecules.[11][12][13]
Materials:
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
Alkyne-functionalized probe (e.g., 3-ethynyltetrahydro-2H-pyran conjugated to a dye) dissolved in a compatible solvent (e.g., DMSO)
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
THPTA stock solution (e.g., 100 mM in water)
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).
Add the alkyne-functionalized probe to the reaction mixture. A 10-50 fold molar excess relative to the protein is a common starting point.
Add the THPTA solution to the reaction mixture.
Add the CuSO₄ solution. A common final concentration is 50-250 µM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
Quench the reaction by adding EDTA to chelate the copper, if necessary for downstream applications.
Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Analyze the conjugation efficiency and purity of the final product using methods like SDS-PAGE (with in-gel fluorescence scanning if applicable), mass spectrometry, or UV-Vis spectroscopy.
Protocol for Labeling Live Cells
This protocol is a generalized procedure for labeling metabolically tagged cells and should be optimized for the specific cell line and probes.[11]
Materials:
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)
Cell culture medium
DPBS (Dulbecco's Phosphate-Buffered Saline)
Alkyne-functionalized fluorescent probe
Copper(II) sulfate (CuSO₄)
THPTA
Sodium ascorbate
Aminoguanidine (to reduce background from reactive carbonyls)
Procedure:
Culture cells with the azide-containing metabolic precursor for a sufficient duration (e.g., 48 hours).
Wash the cells twice with DPBS.
Prepare the "click" reaction cocktail on ice. In a tube, combine CuSO₄ and THPTA (1:5 molar ratio) in DPBS. Add the alkyne-functionalized probe (e.g., final concentration of 25 µM) and aminoguanidine (e.g., final concentration of 1 mM).
Add freshly prepared sodium ascorbate to the cocktail (e.g., final concentration of 2.5 mM).
Incubate the cocktail on ice for 10 minutes.
Add the reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.
Gently aspirate the reaction medium and wash the cells three times with DPBS.
The cells are now labeled and can be fixed, permeabilized, and imaged using fluorescence microscopy.
Data Presentation
As no experimental data for 3-ethynyltetrahydro-2H-pyran in bioorthogonal reactions is available, the following table presents hypothetical data to illustrate how quantitative results could be structured for comparison.
While 3-ethynyltetrahydro-2H-pyran is a structurally interesting molecule that contains a terminal alkyne suitable for click chemistry, its application as a bioorthogonal linker is not documented in the current scientific literature. The protocols and workflows presented here provide a general framework for how this molecule could be evaluated for such purposes.
Future research would be needed to:
Synthesize and characterize 3-ethynyltetrahydro-2H-pyran derivatives suitable for bioconjugation.
Determine the kinetics and efficiency of its reaction in CuAAC with various azide partners.
Assess its stability and biocompatibility in cellular and in vivo models.
Compare its performance to other established terminal alkyne linkers.
Such studies would be necessary to validate 3-ethynyltetrahydro-2H-pyran as a useful tool for researchers, scientists, and drug development professionals in the field of bioorthogonal chemistry.
Application Notes and Protocols for Click Chemistry Labeling of Proteins and DNA with 3-ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the labeling of proteins and DNA using copper(I)-catalyzed azide-alkyne c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the labeling of proteins and DNA using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," featuring the novel alkyne reagent, 3-ethynyltetrahydro-2H-pyran.[1][2][3][4][5] This document is intended to guide researchers in the efficient and specific covalent modification of biomolecules for applications in diagnostics, therapeutics, and fundamental research.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, such as 3-ethynyltetrahydro-2H-pyran.[1][2][3][4][5] This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool for bioconjugation in complex biological milieu.[1][2][3][4][5] The use of 3-ethynyltetrahydro-2H-pyran, a non-aromatic, cyclic alkyne, may offer advantages in terms of solubility and reduced non-specific interactions compared to more commonly used aromatic alkynes.
Overview of the CuAAC Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2][3][4][5] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] To enhance reaction rates and prevent oxidative damage to biomolecules, a chelating ligand is often employed to stabilize the Cu(I) catalyst.[2]
Application Notes and Protocols for Pyran Derivatives in Anticancer Agent Development
Topic: Pyran Derivatives in the Development of Anticancer Agents Audience: Researchers, scientists, and drug development professionals. Introduction The pyran scaffold is a privileged structure in medicinal chemistry, fo...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Pyran Derivatives in the Development of Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating a wide spectrum of activities against various cancer types.[1][2][3] This document provides a summary of the application of pyran derivatives in oncology research, detailing their cytotoxic effects, mechanisms of action, and relevant experimental protocols. The information is intended to serve as a resource for researchers engaged in the discovery and development of novel pyran-based anticancer therapeutics.
Data Presentation: Cytotoxicity of Pyran Derivatives
The following table summarizes the in vitro anticancer activity of various pyran derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of the cytotoxic potency of these compounds.
Several studies have elucidated the mechanisms through which pyran derivatives exert their anticancer effects. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest:
Novel fused pyran derivatives have been demonstrated to induce apoptosis and block cell cycle progression in cancer cells.[5][6] For instance, some derivatives cause DNA double-strand breaks, leading to programmed cell death.[5][6] Cell cycle analysis has revealed that these compounds can arrest cancer cells at various phases, such as the G2/M phase, thereby inhibiting cell division.[5]
Inhibition of Tubulin Polymerization:
Third-generation benzopyran compounds have been identified as potent inhibitors of tubulin polymerization.[11] By disrupting microtubule dynamics, these agents cause a delay in mitosis, which can lead to mitotic slippage or apoptosis.[11] This mechanism is a well-established target for many clinically successful anticancer drugs.
Modulation of Kinase Activity:
Certain 4H-pyran derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9] By inhibiting CDK2, these compounds block the proliferation of cancer cells.[9] Additionally, some thiazolylpyrazolyl coumarin derivatives, which contain a pyran ring, have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis.[12]
Caption: Proposed mechanism of action for anticancer pyran derivatives.
Experimental Workflow: Evaluation of Anticancer Pyran Derivatives
Caption: General workflow for preclinical evaluation of pyran derivatives.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Pyran derivatives (dissolved in DMSO)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyran derivative at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the wells with PBS and detach the adherent cells using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Seed cells in 6-well plates and treat with the pyran derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry software.
Conclusion
Derivatives of the pyran scaffold represent a promising class of compounds for the development of new anticancer agents. They exhibit significant cytotoxic activity against a range of cancer cell lines and act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular targets like tubulin and protein kinases. The protocols and data presented here provide a foundational resource for researchers to further explore and develop these compounds as potential cancer therapeutics.
Common side reactions in the synthesis of 3-ethynyltetrahydro-2H-pyran
Welcome to the technical support center for the synthesis of 3-ethynyltetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-ethynyltetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this and related substituted tetrahydropyrans.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
FAQ 1: Low Yield and Unexpected Byproducts in Prins Cyclization
Question: I am attempting to synthesize a 3-substituted tetrahydropyran derivative via a Prins cyclization of a homoallylic alcohol with an aldehyde, but I am observing low yields of the desired product along with the formation of unexpected isomers. What could be the cause and how can I optimize my reaction?
Answer:
A common challenge in Prins cyclizations is the occurrence of a competing 2-oxonia-Cope rearrangement .[1][2][3][4] This rearrangement can lead to a loss of stereochemical integrity (racemization) and the formation of side-chain exchange products, ultimately reducing the yield of your target 3-ethynyltetrahydro-2H-pyran.[4]
The outcome of the Prins cyclization can be highly dependent on the nature of the substrates and the reaction conditions. For instance, homoallylic alcohols with electron-rich aromatic substituents are more prone to undergo the oxonia-Cope rearrangement.[3][4]
Troubleshooting Strategies:
Choice of Lewis Acid: The selection of the Lewis acid catalyst is critical. Milder Lewis acids can sometimes suppress the oxonia-Cope rearrangement. It is advisable to screen a variety of Lewis acids to find the optimal conditions for your specific substrate.
Use of α-Acetoxy Ethers: To circumvent the issues of racemization, consider using an α-acetoxy ether as a precursor. This approach can generate the key oxocarbenium ion intermediate under conditions that may suppress the reversible 2-oxonia-Cope rearrangement, leading to better preservation of stereochemistry.[4]
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over rearranged byproducts.
Substrate Modification: If applicable to your synthetic route, the use of alkynylsilanes in the Prins cyclization can favor the desired cyclization pathway and minimize the competing 2-oxonia-[5][5]-sigmatropic rearrangement.[4]
Logical Workflow for Troubleshooting Prins Cyclization:
Caption: Troubleshooting workflow for low yields in Prins cyclization.
FAQ 2: Poor Regioselectivity in the Addition of Acetylides to an Epoxide Precursor
Question: I am trying to synthesize 3-ethynyltetrahydro-2H-pyran by opening a 2,3-epoxytetrahydropyran with a lithium acetylide, but I am getting a mixture of products. How can I control the regioselectivity of the epoxide opening?
Answer:
The ring-opening of epoxides with nucleophiles like acetylides is a powerful method for C-C bond formation. However, with unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a critical factor. The outcome is generally influenced by both steric and electronic factors, as well as the reaction conditions.
Under basic or neutral conditions , the acetylide anion will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism.
Under acidic conditions , the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Troubleshooting Strategies:
Control of Reaction pH: The pH of the reaction medium can significantly influence the regioselectivity. For attack at the less substituted position, ensure your reaction conditions are basic or neutral. Avoid any acidic additives that could protonate the epoxide.
Choice of Cation: The counter-ion of the acetylide can influence its reactivity and aggregation state. While lithium acetylides are common, exploring other metal acetylides (e.g., sodium, potassium, or magnesium) might offer different selectivity profiles.
Protecting Groups: The presence of protecting groups on the tetrahydropyran ring can influence the steric environment around the epoxide and direct the nucleophilic attack to the desired position.
Lewis Acid Additives: While generally promoting attack at the more substituted carbon, certain Lewis acids in stoichiometric or catalytic amounts can coordinate to the epoxide oxygen and influence the regioselectivity in a more controlled manner than protic acids. Careful screening of Lewis acids and reaction conditions is necessary.
Reaction Pathway for Acetylide Addition to 2,3-Epoxytetrahydropyran:
Caption: Regioselectivity in the ring-opening of 2,3-epoxytetrahydropyran.
FAQ 3: Competing Elimination Reaction with Acetylide Nucleophiles
Question: When attempting to perform a substitution reaction with an acetylide on a 3-halotetrahydropyran, I am observing a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?
Answer:
Acetylide anions are not only strong nucleophiles but also strong bases.[6][7] This dual reactivity can lead to a competition between the desired SN2 substitution and an E2 elimination reaction, especially with secondary halides like a 3-halotetrahydropyran.[6][7]
Factors Favoring Elimination:
Steric Hindrance: Increased steric bulk at the reaction center or on the nucleophile favors elimination.
Strongly Basic Nucleophile: The inherent basicity of acetylides makes them prone to abstracting a proton.
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.
Troubleshooting Strategies:
Optimize the Leaving Group: The choice of halide can influence the SN2/E2 ratio. Iodides are generally better leaving groups and can sometimes favor substitution over bromides or chlorides.
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the E2 pathway.
Solvent Effects: The use of polar aprotic solvents such as DMSO or DMF can enhance the rate of SN2 reactions.
Counter-ion Effects: The choice of the metal counter-ion for the acetylide can modulate its basicity and nucleophilicity.
Table 1: Hypothetical Data on SN2 vs. E2 in Acetylide Reactions
Entry
Halide (at C3)
Base/Solvent
Temperature (°C)
SN2 Product Yield (%)
E2 Product Yield (%)
1
-Br
NaNH₂ / liq. NH₃
-33
45
55
2
-I
NaNH₂ / liq. NH₃
-33
60
40
3
-I
Li-acetylide / THF
0
75
25
4
-I
Li-acetylide / THF
25
65
35
This table presents illustrative data to show general trends.
FAQ 4: Catalyst Deactivation and Low Yield in Sonogashira Coupling
Question: I am trying to couple a terminal alkyne with a 3-halotetrahydropyran using a Sonogashira reaction, but the reaction is sluggish and gives low yields. I observe the formation of a black precipitate. What is happening and how can I improve the reaction?
Answer:
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) and C(sp³)-C(sp) bonds. However, several side reactions and catalyst deactivation pathways can lead to low yields. The black precipitate you are observing is likely palladium black, which is the result of the decomposition of the active Pd(0) catalyst.
Common Issues and Troubleshooting Strategies:
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and impurities.
Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen.
Ligand Choice: The choice of phosphine ligand can stabilize the palladium catalyst. Bulky, electron-rich ligands often improve catalyst stability and activity.
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the oxidative dimerization of the terminal alkyne.
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this side reaction.
Slow Addition: Slowly adding the alkyne to the reaction mixture can help to minimize its concentration and suppress homocoupling.
Base and Solvent: The choice of base and solvent is crucial. An amine base like triethylamine or diisopropylethylamine is typically used. The solvent should be able to dissolve all reactants and intermediates.
Table 2: General Optimization Parameters for Sonogashira Coupling
Parameter
Condition 1
Condition 2
Condition 3
Expected Outcome
Catalyst
Pd(PPh₃)₄
PdCl₂(PPh₃)₂
Pd₂(dba)₃ + Ligand
Optimization of catalytic activity and stability
Co-catalyst
CuI
None (Copper-free)
-
Reduce or eliminate alkyne homocoupling
Base
Et₃N
DIPEA
K₂CO₃
Optimize reaction rate and minimize side reactions
Solvent
THF
DMF
Toluene
Ensure solubility and compatibility with reagents
Temperature
Room Temp.
50-80 °C
-
Balance reaction rate and catalyst stability
Experimental Protocols
Protocol 1: General Procedure for Prins Cyclization to a 4-Chlorotetrahydropyran
This protocol is adapted from general procedures for the synthesis of 4-chlorotetrahydropyrans.[8]
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
Catalyst Addition: Slowly add a solution of a Lewis acid containing a chloride counterion (e.g., SnCl₄, 1.1 equiv in DCM) to the stirred reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-chlorotetrahydropyran.
Protocol 2: General Procedure for Acetylide Addition to an Epoxide
Acetylide Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve the terminal alkyne (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (n-BuLi, 1.05 equiv) in hexanes. Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
Epoxide Addition: Cool the freshly prepared lithium acetylide solution back to -78 °C. Slowly add a solution of the epoxide (1.0 equiv) in anhydrous THF via the dropping funnel.
Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight.
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting alcohol by flash column chromatography.
Technical Support Center: Purification of Ethynyl-Substituted Tetrahydropyrans
Welcome to the Technical Support Center for the purification of ethynyl-substituted tetrahydropyrans. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actiona...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the purification of ethynyl-substituted tetrahydropyrans. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of ethynyl-substituted tetrahydropyrans?
A1: Common impurities can include unreacted starting materials, such as the corresponding alcohol or aldehyde, and the alkyne coupling partner. Side-products from the synthesis, for instance, from homo-coupling of the terminal alkyne (Glaser coupling), or byproducts from the deprotection of silyl-protected alkynes, may also be present.[1] If a Sonogashira coupling is performed, residual palladium and copper catalysts are frequent metallic impurities.[2][3]
Q2: My ethynyl-substituted tetrahydropyran seems to be degrading on the silica gel column. What can I do?
A2: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, including some alkynes or the tetrahydropyran ring itself, especially if other acid-labile functional groups are present.[4][5] To mitigate this, you can:
Deactivate the silica gel: Flush the packed column with a solvent system containing a small amount of a basic modifier, like 1-3% triethylamine, before loading your compound.[6]
Use a modified stationary phase: Consider using alumina (neutral or basic) or florisil as an alternative to silica gel for particularly sensitive compounds.[4]
Perform a 2D-TLC test: To confirm instability on silica, spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first run in the same solvent system. If new spots appear or the spot streaks, degradation is likely occurring.[5]
Q3: I am having trouble separating diastereomers of my substituted tetrahydropyran. What strategies can I try?
A3: The separation of diastereomers by column chromatography can be challenging due to their similar polarities.[7] Here are some tips:
Optimize your solvent system: Experiment with different solvent systems, including those with different selectivities (e.g., replacing ethyl acetate with diethyl ether or using toluene as a component).[7] Sometimes, adding a small percentage of a more polar solvent like methanol (1%) can sharpen bands and improve separation.[7]
Use a long, thin column: This increases the number of theoretical plates and can enhance separation.
Consider HPLC: High-performance liquid chromatography (HPLC), especially with chiral columns for enantiomers or specialized normal-phase columns for diastereomers, can provide superior resolution.
Recrystallization: If your compound is a solid, fractional recrystallization can be an effective method for separating diastereomers.
Q4: How can I effectively remove residual palladium catalyst from a Sonogashira coupling reaction?
A4: Residual palladium can often be removed by:
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the catalyst.[1][2]
Aqueous workup: A standard aqueous workup can help remove some of the palladium salts.
Specialized scavengers: Thiol-based silica scavengers or polystyrene-bound trimercaptotriazine (TMT) can be very effective at binding and removing residual palladium.[1]
Column chromatography: Palladium residues are typically highly polar and will often remain at the baseline of a normal-phase silica gel column.
Troubleshooting Guides
Flash Column Chromatography
Problem
Possible Cause(s)
Suggested Solution(s)
Co-elution of Product and Impurities
- Inappropriate solvent system polarity. - Solvent system with poor selectivity.
- Adjust the polarity of your eluent. Aim for an Rf of 0.2-0.3 for your target compound on TLC for optimal separation.[8] - Try a different solvent system. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol or a system containing toluene.[6]
Product is an Oil and Difficult to Load
- High concentration of a non-polar compound in a polar loading solvent.
- Dry loading: Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to a free-flowing powder, and load this onto the column.[9]
Streaking or Tailing of Spots on TLC/Column
- Compound is acidic or basic. - Interaction with acidic silanol groups on silica.
- For basic compounds (e.g., containing an amine), add 0.5-1% triethylamine to the eluent.[8] - For acidic compounds, adding 0.5-1% acetic or formic acid can improve peak shape.[8]
No Compound Eluting from the Column
- Compound is too polar for the chosen eluent. - Compound has decomposed on the silica.[4]
- Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.[5] - Test for compound stability on silica using a 2D-TLC.[4] If unstable, consider alternative stationary phases like alumina or florisil.[4]
Recrystallization
Problem
Possible Cause(s)
Suggested Solution(s)
Compound "oils out" instead of crystallizing
- Solution is supersaturated. - Cooling is too rapid. - Inappropriate solvent.
- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of the pure compound.
No crystals form upon cooling
- Solution is not saturated. - Compound is very soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to increase the concentration and then try cooling again. - Cool the solution in an ice bath or even a dry ice/acetone bath.[9] - If using a single solvent, try a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly.[9]
Low recovery of purified compound
- Too much solvent was used. - The compound has significant solubility in the cold solvent. - Crystals were washed with room temperature solvent.
- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[10]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Ethynyl-Substituted Tetrahydropyrans
Solvent System Selection:
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
A good starting point for many tetrahydropyran derivatives is a mixture of hexanes and ethyl acetate.[6] Other options include dichloromethane/methanol for more polar compounds.[6]
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[8]
Column Packing:
Select a column size appropriate for the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 by weight is common for moderately difficult separations).[8]
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Sample Loading:
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica bed.
Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Apply gentle air pressure to begin eluting the sample.
Collect fractions and monitor their composition by TLC.
A gradient elution (gradually increasing the polarity of the solvent system) can be effective for separating compounds with a wide range of polarities.
Protocol 2: Recrystallization of a Solid Ethynyl-Substituted Tetrahydropyran
Solvent Selection:
Place a small amount of the crude solid in several test tubes.
Add a small amount of different solvents to each tube. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.[11]
Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.
Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary.
Cooling and Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Allow the crystals to dry completely under vacuum.
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Ethynyl-Tetrahydropyran
Purification Method
Typical Purity
Typical Recovery
Key Advantages
Key Disadvantages
Flash Chromatography (Isocratic)
>95%
70-90%
Good for simple mixtures with well-separated components.
Can be inefficient for complex mixtures.
Flash Chromatography (Gradient)
>98%
60-85%
Effective for complex mixtures with components of varying polarities.
Requires more method development.
Recrystallization
>99%
50-80%
Can yield very high purity material; scalable.
Only suitable for solids; can have lower recovery.
Preparative HPLC
>99%
40-70%
Excellent for difficult separations (e.g., diastereomers).
More expensive, lower capacity.
Note: Purity and recovery are highly substrate-dependent and the values presented are typical estimates.
Visualizations
Caption: General workflow for the purification of ethynyl-substituted tetrahydropyrans.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Tetrahydropyran (THP) Derivatives in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyran (THP) derivatives. The fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyran (THP) derivatives. The focus is on preventing the unintended ring-opening of the THP group during various synthetic transformations.
This guide addresses common issues encountered during the synthesis and manipulation of molecules containing THP ethers.
Issue/Question
Possible Cause(s)
Recommended Solution(s)
My THP ether is being cleaved during a reaction.
The reaction conditions are too acidic. THP ethers are labile to both Brønsted and Lewis acids.[1][2][3]
- If possible, switch to non-acidic reaction conditions. - If an acid is required, use a milder acid (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH)) or a non-protic acid.[3] - Buffer the reaction mixture to maintain a neutral or slightly basic pH. - For reactions requiring a Lewis acid, choose a milder one and consider running the reaction at a lower temperature.
I need to perform a reaction that generates acidic byproducts.
The in-situ generation of acid is causing the cleavage of the THP ether.
- Add a non-nucleophilic base (e.g., proton sponge or a hindered amine like 2,6-lutidine) to the reaction mixture to scavenge the acid as it is formed. - Perform the reaction in a biphasic system where the acid is partitioned into an aqueous layer away from the substrate.
My THP ether is unstable during column chromatography.
The silica gel used for chromatography is slightly acidic, which can lead to the cleavage of acid-sensitive protecting groups like THP ethers.
- Neutralize the silica gel before use by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then flushing with the pure eluent. - Use an alternative stationary phase such as neutral or basic alumina. - Consider using a different purification method like crystallization or distillation if applicable.
I need to remove another protecting group without cleaving the THP ether.
The deprotection conditions for the other protecting group are not orthogonal to the THP ether.
- Choose a protecting group for the other functionality that can be removed under basic, hydrogenolytic, or fluoride-mediated conditions, as THP ethers are generally stable to these.[2][4] - For example, silyl ethers (e.g., TBS, TIPS) can be removed with fluoride ions, and benzyl ethers can be cleaved by hydrogenolysis.[5]
Frequently Asked Questions (FAQs)
Q1: How stable are THP ethers to common reagents?
A1: THP ethers are generally stable to a wide range of non-acidic reagents. They are resistant to strongly basic conditions (e.g., NaOH, KOH), organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., LiAlH₄, NaBH₄), and most oxidizing and reducing agents.[2][4] However, they are labile to acidic conditions.[1][3]
Q2: At what pH range are THP ethers stable?
A2: THP ethers are stable at neutral and basic pH values. They are generally stable at pH 9 and above.[2] As the pH drops below 7, their lability increases, and they are readily cleaved at pH 4 and below.[2]
Q3: Can I use Lewis acids in the presence of a THP ether?
A3: The use of Lewis acids in the presence of a THP ether requires caution. Strong Lewis acids can catalyze the cleavage of the THP ether. If a Lewis acid is necessary, it is advisable to use a milder one, use it in catalytic amounts, and perform the reaction at a low temperature. The specific stability will depend on the Lewis acid, the substrate, and the reaction conditions.
Q4: What are some common reactions where unwanted THP ether cleavage can occur?
A4: Unwanted cleavage of THP ethers can occur in any reaction that is run under acidic conditions or generates acidic byproducts. Examples include:
Acid-catalyzed hydrolysis of esters or acetals elsewhere in the molecule.
Reactions that use strong Lewis acids as catalysts.
Work-up procedures involving an acid wash.
Purification by chromatography on untreated silica gel.
Q5: Are there any alternatives to THP ethers that are more acid-stable?
A5: If acid stability is a major concern, other protecting groups for alcohols might be more suitable. For example, silyl ethers like TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) offer greater stability towards acidic conditions. Benzyl ethers are also stable to a wider range of acidic and basic conditions and are typically removed by hydrogenolysis.[5]
Quantitative Stability Data
The stability of THP ethers is highly dependent on the specific reaction conditions. The following table provides a general overview of their stability to various reagents and conditions.
To a solution of the primary alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.
Add pyridinium p-toluenesulfonate to the mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive).
Protocol 2: Mild Deprotection of a THP Ether
This protocol describes a mild method for the cleavage of a THP ether, which can be adapted to avoid unintentional deprotection by understanding the conditions that promote it.
Materials:
THP-protected alcohol (1.0 mmol)
Acetic acid
Tetrahydrofuran (THF)
Water
Procedure:
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.
Stir the solution at room temperature.
Monitor the reaction progress by TLC.
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the deprotected alcohol by column chromatography.
Technical Support Center: 3-Ethynyltetrahydro-2H-pyran Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of bioconjugation reactions inv...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of bioconjugation reactions involving 3-ethynyltetrahydro-2H-pyran.
Troubleshooting Guide
Low or no product yield is a common issue in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving potential problems.
Problem: Low or No Conjugation Product
Potential Cause
Recommended Action
Catalyst Inactivity (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to the oxidation state of copper. The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure the reaction is performed under anaerobic conditions or use a reducing agent to maintain the copper in the Cu(I) state.
Suboptimal Reducing Agent (CuAAC)
Sodium ascorbate is a common reducing agent, but its byproducts can lead to side reactions with proteins.[1][2] Consider using alternative reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or using a ligand that protects the biomolecule.
Ligand Issues (CuAAC)
The choice and concentration of the copper-chelating ligand are critical. Ligands like THPTA can accelerate the reaction and protect biomolecules from oxidation.[3] Ensure the correct ligand-to-copper ratio is used, typically 5:1.[3]
Low Reactivity (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the ring strain of the cycloalkyne.[4] If using a less reactive cycloalkyne, consider increasing the reaction time or temperature, or switching to a more reactive cycloalkyne derivative.
Steric Hindrance
The accessibility of the ethynyl group on 3-ethynyltetrahydro-2H-pyran or the azide on the binding partner can be sterically hindered. Evaluate the conjugation site and consider using a longer linker to improve accessibility.
Incorrect Stoichiometry
The molar ratio of reactants is crucial. Optimize the ratio of the 3-ethynyltetrahydro-2H-pyran derivative to the azide-containing biomolecule. A slight excess of one reagent may be beneficial.
pH of Reaction Buffer
The pH of the reaction buffer can influence the reaction rate and the stability of the biomolecules. The optimal pH for CuAAC is typically around 7-8.
Presence of Inhibitors
Components in the reaction mixture, such as chelating agents (e.g., EDTA) from purification buffers, can sequester the copper catalyst in CuAAC. Ensure all reagents are free from potential inhibitors.
Frequently Asked Questions (FAQs)
1. What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition for bioconjugation with 3-ethynyltetrahydro-2H-pyran?
CuAAC and SPAAC are both "click chemistry" reactions used for bioconjugation. The key difference lies in the requirement of a catalyst.
CuAAC utilizes a copper(I) catalyst to promote the [3+2] cycloaddition between an alkyne (like 3-ethynyltetrahydro-2H-pyran) and an azide.[1][2] It is a highly efficient and widely used method.
SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.[4] This is advantageous for in vivo applications or when working with systems sensitive to copper toxicity.[5]
2. How can I monitor the progress of my bioconjugation reaction?
Several methods can be used to monitor the reaction progress:
Fluorogenic Probes: Use an azide or alkyne partner that becomes fluorescent upon triazole formation.[1][2]
Chromatography: Techniques like HPLC or FPLC can be used to separate the conjugated product from the starting materials and monitor its formation over time.
Mass Spectrometry: ESI-MS or MALDI-TOF MS can confirm the formation of the desired conjugate by detecting its molecular weight.
Gel Electrophoresis: SDS-PAGE can be used to visualize the shift in molecular weight of a protein after conjugation.
3. What are the best practices for setting up a CuAAC reaction to maximize yield?
To maximize the yield of a CuAAC reaction:
Deoxygenate Buffers: Thoroughly degas all buffers and solutions to minimize the oxidation of the Cu(I) catalyst.
Use a Ligand: Employ a copper-chelating ligand, such as THPTA, to stabilize the Cu(I) catalyst and accelerate the reaction.[3]
Freshly Prepare Reagents: Prepare the copper and reducing agent solutions fresh before each experiment.
Optimize Reactant Concentrations: While equimolar concentrations can work, a slight excess of the smaller molecule (e.g., the 3-ethynyltetrahydro-2H-pyran derivative) can drive the reaction to completion.
4. Can the tetrahydropyran ring of 3-ethynyltetrahydro-2H-pyran cause any side reactions?
The tetrahydropyran (THP) ring is generally stable under the conditions used for both CuAAC and SPAAC. It is considered a biocompatible and non-reactive moiety in this context.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein with a 3-Ethynyltetrahydro-2H-pyran Derivative
This protocol provides a starting point for the copper-catalyzed bioconjugation of a protein containing an azide group with a 3-ethynyltetrahydro-2H-pyran derivative.
Materials:
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
Sodium ascorbate solution (e.g., 100 mM, freshly prepared)
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
In a microcentrifuge tube, combine the azide-modified protein and the 3-ethynyltetrahydro-2H-pyran derivative in the desired molar ratio in the degassed reaction buffer.
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution. Vortex briefly.
Add the freshly prepared sodium ascorbate solution to the reaction mixture containing the protein and the alkyne.
Initiate the reaction by adding the catalyst premix to the reaction mixture.
Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from 1 to 4 hours.
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or Mass Spectrometry).
Once the reaction is complete, the conjugated protein can be purified using standard methods like size-exclusion chromatography or affinity chromatography to remove excess reagents and catalyst.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on yield for CuAAC bioconjugation.
Troubleshooting low reactivity of 3-ethynyltetrahydro-2H-pyran in click chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 3-ethynyltetrahydro-2H-pyran...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 3-ethynyltetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Is 3-ethynyltetrahydro-2H-pyran expected to be a highly reactive alkyne in click chemistry?
A1: The reactivity of 3-ethynyltetrahydro-2H-pyran in CuAAC reactions can be moderate. The bulky, non-planar tetrahydropyran ring can cause steric hindrance, which may slow down the reaction compared to less hindered terminal alkynes.[1] However, with optimized conditions, high yields can be achieved.
Q2: What is the standard catalyst system for the click reaction with 3-ethynyltetrahydro-2H-pyran?
A2: The most common and effective catalyst system is a Copper(I) species, typically generated in situ from a Copper(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent such as sodium ascorbate.[2][3][4] This in situ generation is often preferred because it mitigates the rapid oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[2]
Q3: Is a ligand necessary for this reaction?
A3: While not always strictly necessary, a ligand is highly recommended. Ligands play a crucial role in stabilizing the catalytic Cu(I) oxidation state, which prevents its oxidation and disproportionation.[2] This enhances reaction rates and overall success. For aqueous or partially aqueous systems, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective.[2][5]
Q4: What are the best solvents to use for the click reaction with 3-ethynyltetrahydro-2H-pyran?
A4: A mixture of water and a miscible organic solvent is often the most effective system.[2] A common choice is a 1:1 mixture of water and tert-butyl alcohol (t-BuOH).[3] Other co-solvents like DMSO or THF can also be used. The presence of water has been shown to accelerate the rate of CuAAC reactions.[4] The primary consideration should be the solubility of both the 3-ethynyltetrahydro-2H-pyran and the azide partner.[2]
Q5: How does the steric hindrance from the tetrahydropyran ring affect the reaction?
A5: Steric hindrance from the bulky tetrahydropyran ring can impede the approach of the azide to the copper-acetylide intermediate, which can lower the reaction rate.[1] In cases of significant steric hindrance, optimizing catalyst and ligand concentrations, increasing the reaction temperature, or extending the reaction time may be necessary to achieve high conversion.
Troubleshooting Guide
Low or No Product Yield
Issue: My reaction with 3-ethynyltetrahydro-2H-pyran is showing very low or no formation of the desired triazole product.
Possible Causes and Solutions:
Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and is prone to oxidation.
Solution: Ensure you are using a reliable source of Cu(I) or that your Cu(II) source is being effectively reduced. Always use a freshly prepared solution of the reducing agent, sodium ascorbate, as it can degrade over time.[6] Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[2]
Insufficient Catalyst or Ligand: Sterically hindered substrates may require higher catalyst loading.
Solution: Increase the catalyst loading. While typical reactions use 1-5 mol% of the copper source, hindered systems may benefit from slightly higher amounts. Ensure a proper copper-to-ligand ratio (commonly 1:2 to 1:5) to maintain catalyst stability and activity.[2]
Impure Reagents: Impurities in either the 3-ethynyltetrahydro-2H-pyran or the azide partner can inhibit the catalyst.
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, purify the reagents before use.
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
Solution: Ensure your 3-ethynyltetrahydro-2H-pyran and azide are soluble in the chosen solvent system. A mixture of water and an organic co-solvent like t-BuOH or DMSO often works well.[2][3]
Slow Reaction Rate
Issue: The reaction is proceeding, but it is very slow and has not gone to completion after 24 hours.
Possible Causes and Solutions:
Low Temperature: While many click reactions proceed at room temperature, sterically hindered substrates can benefit from gentle heating.
Solution: Try heating the reaction to a moderate temperature (e.g., 40-60 °C).[6] This can help overcome the activation energy barrier increased by steric hindrance.
Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate.
Solution: A 1:1 mixture of water and t-BuOH has been shown to be effective for similar tetrahydropyran systems.[3] Water has been observed to accelerate the CuAAC reaction.[4]
Incorrect Stoichiometry: An equimolar ratio of reactants may not be optimal.
Solution: Using a slight excess (e.g., 1.1-1.2 equivalents) of the less valuable or more soluble reaction partner can help drive the reaction to completion.[2]
Formation of Side Products
Issue: I am observing significant side products, such as alkyne homocoupling (Glaser coupling).
Possible Causes and Solutions:
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.
Solution: It is critical to thoroughly degas all solutions and maintain an inert atmosphere (argon or nitrogen) over the reaction mixture throughout the entire process.[2]
Insufficient Reducing Agent: The reducing agent is crucial for maintaining the copper catalyst in the active Cu(I) state and preventing the formation of Cu(II) species that can promote side reactions.
Solution: Use a slight excess of sodium ascorbate to ensure a consistently reducing environment.[4]
Quantitative Data Summary
The following table summarizes effective reaction conditions for a CuAAC reaction with a substrate structurally similar to 3-ethynyltetrahydro-2H-pyran, providing a validated starting point for optimization.
Detailed Methodology for CuAAC Reaction with 3-Ethynyltetrahydro-2H-pyran
This protocol provides a starting point for the copper(I)-catalyzed cycloaddition of 3-ethynyltetrahydro-2H-pyran with an azide. Optimization may be required for specific substrates.
1. Reagent Preparation:
3-Ethynyltetrahydro-2H-pyran Solution: Prepare a stock solution of your 3-ethynyltetrahydro-2H-pyran in t-BuOH.
Azide Solution: Prepare a stock solution of your azide partner in t-BuOH or a suitable solvent.
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.
2. Reaction Setup:
In a suitable reaction vessel, add the 3-ethynyltetrahydro-2H-pyran solution (1.0 equivalent).
Add the azide solution (1.1 equivalents).
Add a 1:1 mixture of deionized water and t-BuOH to achieve the desired final reaction concentration.
Degas the resulting mixture by bubbling with a gentle stream of argon or nitrogen for 15-30 minutes.
3. Reaction Initiation and Monitoring:
To the degassed reaction mixture, add the aqueous sodium ascorbate solution (e.g., 10 mol%).
Add the aqueous CuSO₄·5H₂O solution (e.g., 2 mol%).
Stir the reaction mixture at room temperature under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[3]
4. Work-up and Purification:
Upon completion, dilute the reaction mixture with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Influence of steric hindrance on the reactivity of 3-ethynyltetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynyltetrahydro-2H-pyran. The focus is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynyltetrahydro-2H-pyran. The focus is on understanding and overcoming challenges related to steric hindrance in common reactions involving this heterocyclic alkyne.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
Symptoms:
Starting materials (3-ethynyltetrahydro-2H-pyran and aryl/vinyl halide) remain largely unreacted.
Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.
Decomposition of palladium catalyst (formation of palladium black).
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Steric Hindrance around the Alkyne:
1. Choice of Palladium Catalyst and Ligand: For sterically hindered substrates, bulkier phosphine ligands like XPhos or SPhos can be more effective than PPh₃. Consider using a pre-catalyst like Pd(XPhos) G3. 2. Reaction Temperature: Higher temperatures (e.g., 80-120 °C in a sealed tube) may be necessary to overcome the activation energy barrier increased by steric hindrance.[1] 3. Solvent: A more polar, coordinating solvent like DMF or 1,4-dioxane can sometimes improve yields for hindered substrates compared to THF or toluene.[1]
Catalyst Inactivation:
1. Degassing: Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. 2. Copper(I) Source: Use a freshly opened or purified source of CuI. The color should be off-white to light tan; a green or blue color indicates oxidation. 3. Base: Use a high-purity, distilled amine base (e.g., triethylamine or diisopropylethylamine). Impurities can poison the catalyst.
Substrate-Specific Issues:
1. Aryl Halide Reactivity: The reactivity order is I > Br > Cl. If using an aryl bromide or chloride, more forcing conditions (higher temperature, stronger base, more active catalyst) will be required.[2] 2. Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to low reaction rates.[1]
Issue 2: Poor Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
Symptoms:
Incomplete conversion of the limiting reagent.
Formation of side products.
Difficulty in product purification.
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Reduced Accessibility of the Alkyne:
1. Catalyst System: While CuAAC is generally tolerant of steric bulk, highly hindered substrates may benefit from the use of a ligand that stabilizes the copper(I) catalyst, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[3][4] 2. Solvent: A variety of solvents can be used, but for substrates with poor solubility, a mixture of solvents (e.g., t-BuOH/H₂O, THF/H₂O) may be beneficial.
Copper(I) Catalyst Issues:
1. Source of Copper(I): Generate Cu(I) in situ from a CuSO₄ solution with a reducing agent like sodium ascorbate. This is often more reliable than using a Cu(I) salt directly. 2. Oxygen Sensitivity: While the reaction can often be run in the presence of air, degassing the solvent can sometimes improve reproducibility, especially for sluggish reactions.
Side Reactions:
1. Homocoupling: The use of a bulky base can minimize alkyne homocoupling side reactions.[3] 2. Azide Stability: Ensure the azide starting material is pure and has not decomposed, especially if it is a small organic azide which can be unstable.
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry at the 3-position of the tetrahydropyran ring affect the reactivity of the ethynyl group?
The stereochemistry at the 3-position significantly influences the steric environment around the ethynyl group. An equatorial orientation of the ethynyl group generally presents less steric hindrance to incoming reagents compared to an axial orientation. In an axial position, the ethynyl group experiences 1,3-diaxial interactions with the hydrogens or other substituents at the 5-position, which can partially block the trajectory of incoming reagents.
Q2: I am considering introducing a bulky substituent at the 2- or 4-position of the tetrahydropyran ring. How will this likely impact the reactivity of the 3-ethynyl group?
Introducing a bulky substituent at a position adjacent (C2 or C4) or syn-diaxial (C5) to the ethynyl group will increase steric hindrance. This will likely decrease the reaction rate for sterically demanding reactions like the Sonogashira coupling. For CuAAC, which is generally less sensitive to steric effects, the impact might be less pronounced but could still necessitate longer reaction times or slightly higher catalyst loadings.[3][4]
Q3: Are there any alternative coupling reactions for 3-ethynyltetrahydro-2H-pyran that are less sensitive to steric hindrance than the Sonogashira coupling?
While the Sonogashira coupling is a very common C(sp²)-C(sp) bond-forming reaction, you could consider copper-free Sonogashira protocols for certain substrates, although these may have their own limitations.[5] For some applications, strain-promoted azide-alkyne cycloaddition (SPAAC) could be an alternative if you can synthesize a strained cyclooctyne derivative of your coupling partner, as this reaction is bioorthogonal and does not require a metal catalyst.[6]
Q4: Can the oxygen atom in the tetrahydropyran ring interfere with the metal catalysts used in coupling reactions?
Yes, the oxygen atom can act as a Lewis base and coordinate to the metal center of the catalyst (e.g., palladium or copper). This is generally not a major issue, but in some cases, it could potentially influence the catalyst's activity. Using ligands that bind strongly to the metal can help mitigate any unwanted coordination from the ring oxygen.
Experimental Protocols
General Protocol for Sonogashira Coupling of 3-Ethynyltetrahydro-2H-pyran
Reagent Preparation:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
Add 3-ethynyltetrahydro-2H-pyran (1.2 eq.).
Add degassed solvent (e.g., THF or DMF, to a concentration of ~0.1 M).
Add degassed triethylamine (3.0 eq.).
Reaction Execution:
Stir the mixture at room temperature or heat as required (monitor by TLC or LC-MS). For hindered substrates, heating to 60-100 °C may be necessary.[1]
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Work-up and Purification:
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagent Preparation:
In a vial, dissolve the organic azide (1.0 eq.) and 3-ethynyltetrahydro-2H-pyran (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.) in water.
Reaction Execution:
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
Work-up and Purification:
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting triazole by flash column chromatography or recrystallization.
Visualizations
Caption: Logical relationship of steric hindrance on reaction rates.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Unveiling the Reactivity of 3-Ethynyltetrahydro-2H-pyran in Copper-Catalyzed Click Chemistry
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool for molecular as...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool for molecular assembly in various scientific disciplines, including drug development, bioconjugation, and materials science. The choice of the terminal alkyne component in this reaction is critical, as it can significantly influence reaction kinetics, yield, and the physicochemical properties of the resulting triazole products. This guide provides a comparative analysis of the reactivity of 3-ethynyltetrahydro-2H-pyran, a cyclic propargyl ether derivative, with other commonly employed terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by steric hindrance and electronic effects. To provide a quantitative comparison, we have summarized data from a seminal study by Krasnov et al. on the relative performance of various alkyne classes. While this study does not specifically include 3-ethynyltetrahydro-2H-pyran, its structural classification as a propargyl ether allows for a reasonable comparison with this category. Propargyl ethers, in general, exhibit a favorable balance of reactivity and stability.
The data below, extracted from the literature, compares the time required for 50% and 90% reaction completion for different terminal alkynes under standardized bioconjugation conditions. This allows for a direct assessment of their relative reactivity.
Alkyne Class
Representative Alkyne
Time to 50% Completion (min)
Time to 90% Completion (min)
Propargyl Ether
Propargyl methyl ether
~5
~15
Aromatic Alkyne
Phenylacetylene
~8
~25
Propargyl Amide
N-Propargylformamide
~4
~12
Propiolate Ester
Ethyl propiolate
~2
~7
Data is based on reactions with a model azide under typical bioconjugation conditions (CuSO₄, sodium ascorbate, THPTA ligand in an aqueous buffer). The reactivity of 3-ethynyltetrahydro-2H-pyran is expected to be in a similar range to that of propargyl methyl ether.
Based on the general understanding of CuAAC kinetics, the reactivity trend often follows: propiolate esters > propargyl amides > propargyl ethers > aromatic alkynes. The electron-withdrawing nature of the ester and amide groups in propiolates and propargyl amides, respectively, increases the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate and thus accelerating the reaction rate. Aromatic alkynes are generally less reactive due to steric hindrance and the electron-donating nature of the phenyl ring. Propargyl ethers, such as 3-ethynyltetrahydro-2H-pyran, represent a versatile and moderately reactive class of alkynes suitable for a wide range of applications.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for CuAAC reactions with representative terminal alkynes are provided below.
General Protocol for CuAAC Reaction with 3-Ethynyltetrahydro-2H-pyran and Benzyl Azide
This protocol provides a standard procedure for the CuAAC reaction between 3-ethynyltetrahydro-2H-pyran and benzyl azide.
Materials:
3-Ethynyltetrahydro-2H-pyran
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Solvent: 1:1 mixture of deionized water and tert-butanol
Reaction vessel (e.g., round-bottom flask or vial)
Magnetic stirrer and stir bar
Procedure:
In the reaction vessel, dissolve 3-ethynyltetrahydro-2H-pyran (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the water/tert-butanol solvent mixture. The typical final concentration of the limiting reagent is in the range of 0.1-0.5 M.
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in deionized water) and a stock solution of THPTA (e.g., 100 mM in deionized water).
To the reaction mixture, add the THPTA solution (typically 1-5 mol% relative to the limiting reagent).
Add the copper(II) sulfate solution (typically 1-5 mol% relative to the limiting reagent).
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture can be worked up by diluting with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product can be purified by silica gel column chromatography.
Comparative Protocols for Other Terminal Alkynes
The general protocol described above can be adapted for other terminal alkynes. The primary variables for optimization include the choice of ligand (e.g., TBTA for purely organic solvents), solvent system, and reaction temperature. For less reactive alkynes, such as phenylacetylene, slightly longer reaction times or gentle heating may be required to achieve high conversion. For highly reactive alkynes like ethyl propiolate, the reaction is often complete within a shorter timeframe.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the reactivity of different terminal alkynes, the following experimental workflow is presented.
A streamlined workflow for the CuAAC reaction.
Logical Relationship in Drug Discovery Applications
The CuAAC reaction is a powerful tool for linking different molecular fragments in drug discovery, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the logical relationship of components in a PROTAC molecule assembled via a click reaction.
Assembly of a PROTAC using CuAAC.
Comparative
A Comparative Analysis of 3-Ethynyltetrahydro-2H-pyran and 4-Ethynyltetrahydro-2H-pyran in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of bioconjugation, the selection of appropriate chemical handles is paramount for the successful development of targeted ther...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the selection of appropriate chemical handles is paramount for the successful development of targeted therapeutics, diagnostic agents, and research tools. Terminal alkynes are versatile functional groups for this purpose, primarily utilized in the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides a comparative analysis of two isomeric alkyne-functionalized tetrahydropyran rings: 3-ethynyltetrahydro-2H-pyran and 4-ethynyltetrahydro-2H-pyran.
Physicochemical and Reactive Properties
The position of the ethynyl group on the tetrahydropyran ring is anticipated to influence its steric accessibility and potentially the electronic environment of the alkyne, which in turn can affect its reactivity in bioconjugation reactions.
Property
3-Ethynyltetrahydro-2H-pyran
4-Ethynyltetrahydro-2H-pyran
CAS Number
1260667-24-0
1202245-65-5
Molecular Formula
C₇H₁₀O
C₇H₁₀O
Molecular Weight
110.15 g/mol
110.15 g/mol
Steric Hindrance
Potentially higher due to the proximity of the ethynyl group to the ring oxygen and axial hydrogens in certain conformations.
Lower, with the ethynyl group in a more exposed equatorial position on the chair conformation.
Electronic Effects
The inductive effect of the ring oxygen is closer to the alkyne, which might slightly influence its reactivity.
The ring oxygen's inductive effect is more distant from the alkyne.
Reactivity in CuAAC
Theoretically, may exhibit slightly different reaction kinetics compared to the 4-isomer due to steric and electronic factors. No direct experimental data is publicly available.
The resulting triazole linkage is expected to be highly stable, a characteristic feature of click chemistry.[4]
The triazole linkage formed is known to be stable.[4]
Bioconjugation Performance: A Comparative Outlook
The "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a primary method for bioconjugation utilizing terminal alkynes.[1] This reaction is prized for its high efficiency, specificity, and biocompatibility under aqueous conditions.[5]
Reactivity and Kinetics:
The rate of a CuAAC reaction is influenced by factors such as the accessibility of the alkyne and its electronic properties.
4-Ethynyltetrahydro-2H-pyran: The ethynyl group at the 4-position of the tetrahydropyran ring is relatively unhindered, particularly when it occupies an equatorial position in the stable chair conformation of the ring. This steric accessibility should allow for efficient interaction with the copper catalyst and the azide-bearing biomolecule, leading to favorable reaction kinetics.
3-Ethynyltetrahydro-2H-pyran: The ethynyl group at the 3-position is closer to the ring oxygen. Depending on the conformational dynamics of the ring, the ethynyl group might experience greater steric hindrance from adjacent axial hydrogens. This increased steric bulk could potentially lead to slower reaction rates compared to the 4-isomer. The closer proximity to the electronegative oxygen atom might also exert a minor electronic influence, though this effect is generally considered less significant than steric factors in CuAAC reactions.[6]
Stability of the Resulting Bioconjugate:
Once formed, the 1,2,3-triazole ring resulting from the CuAAC reaction is exceptionally stable.[4] It is resistant to hydrolysis, oxidation, and reduction under typical physiological conditions. Therefore, it is expected that bioconjugates formed from both 3-ethynyltetrahydro-2H-pyran and 4-ethynyltetrahydro-2H-pyran would exhibit high stability, ensuring the integrity of the linkage between the tetrahydropyran moiety and the biomolecule.
Experimental Protocols
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the bioconjugation of an azide-modified protein with an ethynyl-tetrahydropyran derivative. This protocol serves as a starting point and should be optimized for specific applications.
Materials:
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
Ethynyltetrahydro-2H-pyran (3- or 4-isomer) dissolved in a compatible organic solvent (e.g., DMSO).
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water).
Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in water).
In a microcentrifuge tube, prepare the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.
Preparation of the "Click" Cocktail:
In a separate tube, pre-mix the catalyst components.
Add CuSO₄ to a final reaction concentration of 50-100 µM.
Add the THPTA ligand to a final reaction concentration of 250-500 µM (a 5:1 ligand to copper ratio is common).
Add the ethynyl-tetrahydropyran solution to achieve a 5-10 fold molar excess over the protein.
Initiation of the Reaction:
To the "click" cocktail, add freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
Immediately add the activated "click" cocktail to the protein solution.
Incubation:
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
Purification:
Following incubation, remove unreacted small molecules and the copper catalyst using a suitable method such as size-exclusion chromatography or dialysis, exchanging into a fresh buffer.
Characterization:
Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.[5]
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the bioconjugation process.
Caption: General experimental workflow for CuAAC bioconjugation.
Conclusion
Both 3-ethynyltetrahydro-2H-pyran and 4-ethynyltetrahydro-2H-pyran are valuable building blocks for introducing a terminal alkyne handle for bioconjugation via CuAAC. Based on theoretical considerations, 4-ethynyltetrahydro-2H-pyran may offer slightly more favorable reaction kinetics due to lower potential steric hindrance around the alkyne functionality. However, without direct comparative experimental data for the 3-ethynyl isomer, this remains a hypothesis. The resulting triazole linkage from both isomers is expected to be highly stable. The choice between these two reagents may ultimately depend on synthetic accessibility and the specific steric requirements of the biological system under investigation. Further experimental studies are warranted to fully elucidate the comparative performance of these two isomers in bioconjugation applications.
Navigating the Bioconjugation Landscape: A Comparative Look at Terminal Alkyne Linkers
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While a vast array of bioconjugation reagents are available, detail...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While a vast array of bioconjugation reagents are available, detailed comparative data on specific, less common linkers can be scarce. An extensive search for experimental data on the characterization of bioconjugates formed with 3-ethynyltetrahydro-2H-pyran has revealed a significant lack of publicly available information. This guide, therefore, broadens the scope to provide a comparative overview of well-characterized terminal alkyne linkers, which are structurally related to 3-ethynyltetrahydro-2H-pyran and are widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
This comparison focuses on terminal alkyne linkers that, like 3-ethynyltetrahydro-2H-pyran, possess a terminal acetylene group capable of participating in CuAAC reactions. These linkers are frequently employed to introduce a bioorthogonal handle onto a biomolecule, enabling subsequent conjugation with an azide-modified partner. The performance of these linkers can be influenced by factors such as the nature of the spacer arm, solubility, and steric hindrance.
Performance Comparison of Terminal Alkyne Linkers
The following table summarizes the key performance characteristics of representative terminal alkyne linkers used for bioconjugation. The data presented is a synthesis of findings from various studies to provide a comparative overview.
Linker Class
Example
Reaction Efficiency
Stability of Conjugate
Key Features & Considerations
Simple Alkyl Alkynes
5-Hexynoic Acid
High
High (Triazole linkage)
- Hydrophobic, may require organic co-solvents. - Small size minimizes steric hindrance.
PEGylated Alkynes
Alkyne-PEG4-NHS Ester
High
High (Triazole linkage)
- Increased hydrophilicity improves aqueous solubility. - PEG spacer can reduce aggregation and immunogenicity. - Longer PEG chains can increase hydrodynamic radius.
Cyclic Alkynes (non-strained)
4-Ethynyl-L-phenylalanine
High
High (Triazole linkage)
- Can be incorporated into proteins via non-canonical amino acid mutagenesis. - Provides a rigid attachment point.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful synthesis and characterization of bioconjugates. The following are representative protocols for the conjugation of a terminal alkyne linker to a protein via an NHS ester and the subsequent click chemistry reaction.
Protocol 1: Amine Labeling of a Protein with an Alkyne-NHS Ester
Objective: To introduce a terminal alkyne group onto a protein by reacting an alkyne-NHS ester with primary amines (e.g., lysine residues).
Materials:
Protein solution (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS, pH 7.4)
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester) dissolved in anhydrous DMSO (10 mM stock solution)
Reaction buffer: Amine-free buffer such as PBS or borate buffer, pH 7.2-8.0
Protein Preparation: Prepare the protein solution in the chosen reaction buffer.
Reagent Preparation: Immediately before use, dilute the Alkyne-NHS ester stock solution to the desired concentration in an organic co-solvent like DMSO.
Conjugation Reaction: Add a 10-20 fold molar excess of the Alkyne-NHS ester to the protein solution. The reaction volume should be kept as small as possible, and the final concentration of the organic solvent should typically not exceed 10%.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
Purification: Remove excess, unreacted alkyne linker and quenching reagent by SEC or dialysis.
Characterization: Determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by conjugating an azide-containing fluorophore and measuring the absorbance.
Objective: To conjugate an azide-modified molecule to the alkyne-labeled protein.
Materials:
Alkyne-labeled protein (from Protocol 1) in PBS
Azide-containing payload (e.g., azide-fluorophore, azide-drug) in a compatible solvent
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
Reducing agent: Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 50 mM in DMSO/water)
Purification column (e.g., SEC)
Methodology:
Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-labeled protein, the azide-containing payload (typically in 1.5-5 fold molar excess over the protein), and the copper-chelating ligand.
Catalyst Addition: Add CuSO₄ to the reaction mixture, followed by the freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A typical final concentration is 1-2 mM for copper and 5-10 mM for sodium ascorbate.
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
Purification: Purify the resulting bioconjugate from excess reagents and byproducts using SEC or affinity chromatography.
Characterization: Characterize the final bioconjugate to confirm successful conjugation and determine purity. Techniques include:
SDS-PAGE: To visualize the increase in molecular weight.
Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the exact mass of the conjugate and confirm the number of attached payloads.
UV-Vis Spectroscopy: To quantify the concentration of the protein and the conjugated payload (if it has a chromophore).
HPLC (e.g., Reversed-Phase or Size-Exclusion): To assess purity and quantify different species.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key processes involved in forming bioconjugates with terminal alkyne linkers.
Caption: A general workflow for two-step bioconjugation using a terminal alkyne linker.
Caption: A logical workflow for the characterization of the final bioconjugate.
Comparative
Head-to-head comparison of bioorthogonal reaction chemistries for azide labeling.
For researchers, scientists, and drug development professionals, the strategic selection of a bioorthogonal reaction is critical for the successful labeling and study of azide-modified biomolecules. The azide group, bein...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of a bioorthogonal reaction is critical for the successful labeling and study of azide-modified biomolecules. The azide group, being small, stable, and biologically inert, serves as an excellent chemical handle for introducing probes into biological systems. This guide provides an objective, data-driven comparison of the three primary bioorthogonal reactions used for azide labeling: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The choice between these powerful techniques hinges on a careful consideration of experimental parameters, including the desired reaction speed, the sensitivity of the biological system to potential cytotoxicity, and the specific context of the application, whether it be in cell lysates, on live cell surfaces, or within living organisms.[1][2]
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which reflects the reaction's speed, and its biocompatibility, which is crucial for live-cell and in vivo applications. The following tables summarize key quantitative data for these reactions.
Reaction Kinetics
A higher second-order rate constant (k₂) allows for efficient labeling at lower reactant concentrations and in shorter timeframes.
For live-cell and in vivo studies, the cytotoxicity of the reagents is a critical factor. While specific IC50 values can be highly dependent on the cell line and experimental conditions, general observations on cytotoxicity are noted.
Reaction Chemistry
Reagents of Concern
General Cytotoxicity
Notes
Staudinger Ligation
Phosphine derivatives
Generally low
Phosphines can be susceptible to oxidation, which may affect long-term studies.[3]
Considered highly biocompatible and ideal for in vivo studies.[6] Some cyclooctynes can exhibit side reactions with biological nucleophiles.[13]
Reaction Mechanisms and Experimental Workflow
To better understand the underlying principles of these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a general experimental workflow for their comparison.
Caption: Mechanisms of key bioorthogonal reactions for azide labeling.
Caption: General workflow for comparing bioorthogonal labeling efficiencies.
Detailed Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for the metabolic labeling of cells with an azido-sugar followed by bioorthogonal ligation.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with an Azido-Sugar
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans.
Materials:
Mammalian cells (e.g., Jurkat, HeLa)
Cell culture medium appropriate for the cell line
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Metabolic Labeling: To the cell culture medium, add Ac₄ManNAz to a final concentration of 25-50 µM.
Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically.[11]
Cell Harvesting:
For suspension cells, pellet the cells by centrifugation and wash twice with PBS.
For adherent cells, wash the cells twice with PBS, then detach them using a cell scraper in PBS. Pellet the cells by centrifugation and wash twice with PBS.
Proceed to Ligation: The azide-labeled cells are now ready for ligation with a phosphine or alkyne-containing probe.[4]
Protocol 2: Labeling of Azide-Modified Cells via Staudinger Ligation
This protocol outlines the labeling of azide-containing cells with a phosphine-functionalized probe.
Materials:
Azide-labeled cells (from Protocol 1)
Phosphine-fluorophore probe (e.g., 1 mM stock in DMSO)
PBS, pH 7.4
Procedure:
Resuspend the azide-labeled cells in PBS.
Add the phosphine-fluorophore probe to a final concentration of 50-100 µM.
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time may require optimization.[4]
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted probe.
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Labeling of Azide-Modified Cells via CuAAC
This protocol details the labeling of azide-modified cells using a terminal alkyne probe and a copper(I) catalyst. Note: This protocol is generally for fixed cells or cell lysates due to copper toxicity.
Materials:
Azide-labeled cells (from Protocol 1)
Terminal alkyne-fluorophore probe (e.g., 1 mM stock in DMSO)
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, 100 mM in water)
PBS, pH 7.4
Procedure:
Resuspend the azide-labeled cells in PBS.
Add the terminal alkyne-fluorophore probe to a final concentration of 10-50 µM.
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA. Add this to the cell suspension.
Initiate Reaction: Add sodium ascorbate to the cell suspension to reduce Cu(II) to the active Cu(I) catalyst.
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[4]
Washing: Pellet the cells by centrifugation and wash three times with PBS.
Analysis: Resuspend the cells in PBS for analysis.
Protocol 4: Labeling of Azide-Modified Cells via SPAAC
This protocol describes the labeling of azide-modified live cells using a strained-cyclooctyne probe.
Materials:
Azide-labeled live cells (from Protocol 1)
Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore, 1 mM stock in DMSO)
Cell culture medium
Procedure:
Resuspend the azide-labeled cells in pre-warmed cell culture medium.
Add the cyclooctyne-fluorophore probe to a final concentration of 10-50 µM.
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[4]
Wash: Remove the labeling solution and wash the cells three times with fresh, pre-warmed cell culture medium.[4]
Imaging: The cells are now ready for live-cell fluorescence microscopy.[4]
Concluding Remarks
The choice of an azide-based bioorthogonal reaction is a critical decision in experimental design. For applications in complex cell lysates where speed is paramount and cytotoxicity is not a concern, CuAAC offers unparalleled efficiency.[1] For live-cell imaging and in vivo studies where biocompatibility is non-negotiable, the catalyst-free nature of SPAAC makes it the superior choice.[1][3] The development of new generations of cyclooctynes with enhanced kinetics continues to broaden the applicability of SPAAC. The Staudinger ligation , while having slower kinetics, remains a valuable tool due to its excellent bioorthogonality and the formation of a native-like amide bond in its "traceless" variant.[3] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal bioorthogonal chemistry to advance their scientific investigations.
A Comparative Guide to the Stability of Triazole Linkages Derived from 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing the ther...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing the therapeutic's efficacy, stability, and safety profile. The 1,2,3-triazole linkage, formed via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has become a mainstay in modern drug development.[1][2] This guide provides an objective assessment of the stability of the 1,2,3-triazole linkage, using its formation from 3-ethynyltetrahydro-2H-pyran as a representative example, and compares its performance against other common bioconjugation linkages, supported by established experimental data and detailed protocols.
The 1,2,3-triazole ring is renowned for its exceptional chemical and biological stability.[3][4] It is generally resistant to hydrolysis across a wide pH range, enzymatic degradation, and oxidative or reductive conditions.[1][4] This robustness ensures that the bioconjugate remains intact in systemic circulation, preventing premature payload release and minimizing off-target toxicity.[5][6]
A Comparative Guide to Cyclic Alkyne Linkers for Bioconjugation: Evaluating 3-ethynyltetrahydro-2H-pyran Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the successful design and function of bioconjugates. In the realm of copper-free click chemistry, pa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the successful design and function of bioconjugates. In the realm of copper-free click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the choice of the cyclic alkyne can significantly influence reaction kinetics, stability, and the overall performance of the resulting conjugate. This guide provides an objective comparison of 3-ethynyltetrahydro-2H-pyran, a representative of a newer class of simple, non-aromatic cyclic alkynes, with the widely utilized and well-characterized linkers, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).
While extensive experimental data for 3-ethynyltetrahydro-2H-pyran is emerging, this guide synthesizes available information and provides a framework for its evaluation by comparing its predicted characteristics with the established performance of DBCO and BCN.
At a Glance: Key Differences in Cyclic Alkyne Linkers
Feature
3-ethynyltetrahydro-2H-pyran (Hypothesized)
Dibenzocyclooctyne (DBCO)
Bicyclo[6.1.0]nonyne (BCN)
Structure
Simple, non-aromatic, heterocyclic
Bulky, aromatic, fused rings
Compact, non-aromatic, bicyclic
Reactivity with Azides
Moderate to High
Very High
High
Stability in Thiols (e.g., Glutathione)
Predicted to be High
Moderate
High
Lipophilicity
Low
High
Moderate
Size
Small
Large
Small
Performance Deep Dive: A Comparative Analysis
The efficacy of a cyclic alkyne linker is primarily assessed by its reaction kinetics in SPAAC, its stability under physiological conditions, and its influence on the physicochemical properties of the bioconjugate.
Reaction Kinetics
The speed of the SPAAC reaction is crucial, especially when working with low concentrations of biomolecules or when rapid conjugation is required. The second-order rate constant (k₂) is a key metric for quantifying this reactivity. DBCO derivatives are renowned for their exceptionally fast reaction rates due to their significant ring strain.[1] BCN also exhibits high reactivity, though generally lower than DBCO.[2]
For 3-ethynyltetrahydro-2H-pyran, its less complex structure suggests a moderate to high level of ring strain, which would translate to favorable reaction kinetics, although likely not as rapid as DBCO.
Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions
Cyclic Alkyne
Azide Reactant
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Key Considerations
3-ethynyltetrahydro-2H-pyran
Benzyl Azide
Data Not Available
Expected to be influenced by stereochemistry and substitution on the pyran ring.
Offers a good balance of reactivity and stability.[2]
Stability
A critical attribute for any linker used in biological systems is its stability, particularly in the reducing environment of the cell, which contains high concentrations of thiols like glutathione.[3] Linker instability can lead to premature cleavage of the bioconjugate and potential off-target effects.[2] BCN is known for its superior stability in the presence of thiols compared to DBCO.[2][3] The simple, saturated ring structure of 3-ethynyltetrahydro-2H-pyran suggests it would also exhibit high stability in reducing environments.
Table 2: Comparative Stability of Cyclic Alkyne Linkers
Linker
Condition
Stability Metric
Key Implications
3-ethynyltetrahydro-2H-pyran
In presence of Glutathione (GSH)
Data Not Available
Predicted high stability due to its non-aromatic and saturated ring structure.
DBCO
In presence of Glutathione (GSH)
Less stable; susceptible to degradation by thiols.[2]
May result in premature cleavage of the bioconjugate in the intracellular environment.[2]
Preferred for long-term in vivo studies and applications requiring high stability.[2]
Physicochemical Properties
The linker's structure also impacts the overall properties of the bioconjugate, such as solubility and aggregation. The high lipophilicity of DBCO can sometimes lead to challenges with aqueous solubility and non-specific binding.[2] In contrast, the more hydrophilic nature of BCN can be advantageous.[2] The presence of the oxygen atom in the tetrahydropyran ring of 3-ethynyltetrahydro-2H-pyran is expected to confer a higher degree of hydrophilicity compared to both DBCO and BCN, potentially leading to improved solubility and reduced non-specific binding of the resulting bioconjugate.
Experimental Protocols
To facilitate the direct comparison of these linkers, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂) for SPAAC
Objective: To quantify the reaction kinetics of a cyclic alkyne with an azide-containing molecule.
Methodology (via 1H NMR Spectroscopy):
Preparation of Reactants: Prepare stock solutions of the cyclic alkyne (e.g., 3-ethynyltetrahydro-2H-pyran, DBCO, or BCN) and a model azide (e.g., benzyl azide) of known concentrations in a deuterated solvent (e.g., DMSO-d6).
Reaction Monitoring: Mix the reactants in an NMR tube at a defined temperature (e.g., 25°C). Acquire 1H NMR spectra at regular time intervals.
Data Analysis: Determine the concentration of the reactants and products at each time point by integrating characteristic peaks relative to an internal standard (e.g., dimethyl sulfone).
Calculation of k₂: Plot the inverse of the concentration of the limiting reactant against time. The slope of the resulting linear fit will be the second-order rate constant (k₂).
Protocol 2: In Vitro Stability Assay in the Presence of Glutathione (GSH)
Objective: To assess the stability of the cyclic alkyne linker in a reducing environment mimicking intracellular conditions.
Methodology:
Incubation: Incubate a known concentration of the cyclic alkyne linker in a buffered solution (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of glutathione (e.g., 5 mM) at 37°C.
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
Quenching and Derivatization: Quench the reaction and then add an excess of an azide-functionalized fluorescent probe to react with the remaining intact alkyne.
Quantification: Analyze the samples using a fluorescence microplate reader. A decrease in fluorescence intensity over time indicates degradation of the alkyne linker.
Data Analysis: Plot the percentage of remaining active linker against time to determine the linker's half-life.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing cyclic alkyne linkers.
Caption: Generalized pathway of SPAAC and its applications.
Conclusion
The selection of a cyclic alkyne linker is a critical decision in the design of bioconjugates. While DBCO offers the fastest reaction kinetics, its stability and lipophilicity can be drawbacks in certain applications. BCN provides a more stable and less lipophilic alternative, albeit with slightly slower kinetics.
3-ethynyltetrahydro-2H-pyran represents a promising new class of linkers that are predicted to offer a favorable combination of high stability and increased hydrophilicity. Further experimental validation is required to precisely quantify its reaction kinetics and confirm its stability profile. For researchers seeking to optimize the in vivo performance and physicochemical properties of their bioconjugates, the exploration of novel linkers such as 3-ethynyltetrahydro-2H-pyran is a worthwhile endeavor. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other emerging linker technologies.
Spectroscopic Validation of 3-Ethynyltetrahydro-2H-pyran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the spectroscopic validation of 3-ethynyltetrahydro-2H-pyran derivatives, a class of compounds with potential...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic validation of 3-ethynyltetrahydro-2H-pyran derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for 3-ethynyltetrahydro-2H-pyran itself, this guide focuses on its immediate precursor, 3-ethynyl-3-hydroxytetrahydropyran , which is synthetically more accessible and serves as a key intermediate. The data presented is a composite based on typical spectroscopic values for similar structures and provides a benchmark for researchers working with these compounds.
Comparison of Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-ethynyl-3-hydroxytetrahydropyran compared to a generic, unsubstituted tetrahydropyran. This comparison highlights the key spectral features arising from the introduction of the ethynyl and hydroxyl groups at the C-3 position.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
A solution of tetrahydropyran-3-one (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
Ethynylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over 30 minutes.
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-ethynyl-3-hydroxytetrahydropyran.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
Mass Spectrometry (MS):
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Workflow and Structure
The following diagrams, generated using the DOT language, illustrate the general structure of the target compound and the experimental workflow.
Caption: General chemical structure of 3-ethynyltetrahydro-2H-pyran derivatives.
Comparative
Benchmarking the Performance of 3-ethynyltetrahydro-2H-pyran in Live Cell Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The ability to visualize and track biological processes in real-time within living cells is paramount for advancing our understanding of cellular function a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biological processes in real-time within living cells is paramount for advancing our understanding of cellular function and disease. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for fluorescently tagging biomolecules with minimal perturbation. This guide provides a comprehensive performance comparison of a novel alkyne-functionalized probe, 3-ethynyltetrahydro-2H-pyran, against established metabolic labels for live cell imaging of glycans, a critical class of biomolecules involved in a myriad of cellular processes.
Introduction to Metabolic Glycan Labeling
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that modulates a vast array of cellular functions. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The study of glycans in their native cellular environment has been revolutionized by metabolic oligosaccharide engineering. This technique involves introducing synthetic sugar analogs bearing a bioorthogonal chemical reporter, such as an alkyne or an azide, into cellular metabolic pathways. These reporters are incorporated into glycans, which can then be covalently tagged with a fluorescent probe via a highly specific "click chemistry" reaction, enabling their visualization.
This guide focuses on the burgeoning field of O-GlcNAcylation imaging, a type of intracellular glycosylation where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. We will benchmark the performance of 3-ethynyltetrahydro-2H-pyran, a potential metabolic precursor for O-GlcNAc labeling, against widely used azide-modified sugar analogs, namely peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) and peracetylated N-azidoacetylglucosamine (Ac4GlcNAz).
Performance Comparison of Metabolic Probes
The ideal metabolic label for live cell imaging should exhibit high incorporation efficiency, specificity for the target pathway, minimal cytotoxicity, and result in a bright, photostable fluorescent signal with a high signal-to-noise ratio. The following tables summarize the comparative performance of 3-ethynyltetrahydro-2H-pyran (hypothetical performance based on its structural class) and the established probes Ac4GalNAz and Ac4GlcNAz.
Detailed methodologies are crucial for reproducible and reliable results in live cell imaging. Below are the key experimental protocols for metabolic labeling of glycans and subsequent fluorescent detection using click chemistry.
Protocol 1: Metabolic Labeling of Live Cells
Cell Culture: Plate cells of interest (e.g., HeLa, HEK293T) on glass-bottom dishes suitable for microscopy and culture in appropriate growth medium until they reach the desired confluency (typically 50-70%).
Probe Incubation: Prepare a stock solution of the metabolic label (3-ethynyltetrahydro-2H-pyran, Ac4GalNAz, or Ac4GlcNAz) in a biocompatible solvent such as DMSO. Add the metabolic label to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).[5]
Incubation Time: Incubate the cells with the metabolic label for 24-48 hours to allow for efficient incorporation into cellular glycans.[13],[14]
Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated metabolic label.
Protocol 2: Fluorescent Labeling using Click Chemistry (Copper-Free)
This protocol is recommended for live-cell imaging to avoid copper-induced cytotoxicity.
Probe Preparation: Prepare a stock solution of a cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488) in DMSO.
Labeling Reaction: Dilute the fluorescent probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). Add the labeling solution to the washed cells.
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow the click reaction to proceed.
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unreacted fluorescent probe.
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for live-cell imaging using fluorescence microscopy.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for metabolic labeling and fluorescent detection in live cells.
Caption: Simplified signaling pathway for O-GlcNAcylation and metabolic probe incorporation.
Conclusion
The selection of an appropriate metabolic label is critical for the successful imaging of glycans in live cells. While 3-ethynyltetrahydro-2H-pyran presents a novel alkyne-containing probe with potential for high specificity in O-GlcNAc labeling, its performance remains to be experimentally validated. In contrast, Ac4GalNAz and Ac4GlcNAz are well-characterized azide-containing probes with established protocols and known performance characteristics. Ac4GalNAz, in particular, offers a good balance of high labeling efficiency and specificity for O-GlcNAcylated proteins in many cellular contexts.[2] The choice of the bioorthogonal reaction (copper-catalyzed vs. copper-free) and the corresponding fluorescent dye will significantly impact the signal quality, photostability, and biocompatibility of the imaging experiment.[8],[11] This guide provides a framework for researchers to objectively compare and select the most suitable metabolic labeling strategy for their specific research questions in the dynamic field of live cell imaging.
Proper Disposal of 3-Ethynyltetrahydro-2H-pyran: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 3-ethynyltetrahydro-2H-pyran must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance....
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: Researchers, scientists, and drug development professionals handling 3-ethynyltetrahydro-2H-pyran must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this flammable and hazardous chemical.
3-Ethynyltetrahydro-2H-pyran is a flammable liquid and vapor that can cause serious eye irritation and may be harmful if it comes into contact with skin, is inhaled, or swallowed.[1] Adherence to the following disposal protocol is critical for mitigating risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Specifications
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection
Lab coat, long pants, and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Step-by-Step Disposal Protocol
The disposal of 3-ethynyltetrahydro-2H-pyran must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.[7][8]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste disposal.
Do not mix 3-ethynyltetrahydro-2H-pyran with incompatible waste streams. This includes avoiding contact with strong oxidizing agents.[5]
Collect waste 3-ethynyltetrahydro-2H-pyran in a designated, compatible waste container.[3]
Step 2: Container Selection and Management
Choose a container that is in good condition, leak-proof, and chemically compatible with 3-ethynyltetrahydro-2H-pyran.[3]
The original container or a clean, empty container made of similar material is often the best choice.
Ensure the container has a secure, tight-fitting screw cap.[5]
Do not overfill the container; a general guideline is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.[3][5]
Keep the waste container closed at all times, except when adding waste.[4][9][10]
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.
As soon as you begin accumulating waste, affix a hazardous waste label to the container.[11]
The full chemical name: "3-ethynyltetrahydro-2H-pyran". Avoid using abbreviations or chemical formulas.[5]
List all components and their approximate percentages if it is a mixed waste stream.[5][12]
Indicate the primary hazard(s): Flammable, Irritant.[12]
The accumulation start date (the date the first drop of waste was added).[1]
Your name, department, and contact information.[12]
Step 4: Storage of Chemical Waste
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
This area should be under the control of the laboratory personnel.
Store the container in a well-ventilated, cool, and dry location, away from heat and ignition sources.[2][3]
Use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]
Ensure incompatible wastes are segregated within the storage area.[9]
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's EHS guidelines), arrange for its collection.
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[6][9]
Follow their specific procedures for requesting a waste pickup.
Accidental Release Measures
In the event of a spill, take the following immediate actions:
Essential Safety and Operational Guide for Handling 3-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 3-ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, operational framework for working with this compound.
Hazard Summary
3-Ethynyltetrahydro-2H-pyran is classified as a compound that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] The chemical, physical, and toxicological properties of this substance have not been fully investigated.[2] Therefore, adherence to strict safety protocols is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the minimum required PPE for handling 3-ethynyltetrahydro-2H-pyran.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should also be worn.[1]
Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection
Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[1][2]
Prevents skin contact, which may cause irritation.[1] Proper glove removal technique (without touching the glove's outer surface) should be used.[1][2]
Body Protection
A lab coat or a complete suit protecting against chemicals.[1] Closed-toe shoes are mandatory.
Protects skin and personal clothing from spills and contamination. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[1] If vapors or aerosols are generated, respiratory protection is required.[2]
Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure
Preparation:
Assemble all necessary equipment and reagents before handling the compound.
Ensure a certified chemical fume hood is operational.
Don all required PPE as specified in the table above.
Handling:
Conduct all manipulations of 3-ethynyltetrahydro-2H-pyran within a chemical fume hood to control potential vapor exposure.
Avoid direct contact with skin, eyes, and clothing.
Use appropriate tools (e.g., spatulas, syringes) for transferring the material to prevent contamination and dispersal.
Keep containers of the compound tightly closed when not in use.[2]
Post-Handling:
Thoroughly clean the work area and any equipment used.
Decontaminate reusable equipment according to standard laboratory procedures.
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
Wash hands thoroughly with soap and water after removing gloves.[1][2]
Emergency Procedures
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental protection.
Chemical Waste: Dispose of 3-ethynyltetrahydro-2H-pyran and any contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[2] The container must be clearly labeled with the full chemical name and associated hazards.
Container Disposal: Handle uncleaned containers as you would the product itself.[2] Do not mix with other waste.[2]
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 3-ethynyltetrahydro-2H-pyran.
Caption: PPE selection and use workflow for handling 3-ethynyltetrahydro-2H-pyran.